molecular formula C14H22N2 B1486881 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline CAS No. 1018517-70-8

3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Cat. No.: B1486881
CAS No.: 1018517-70-8
M. Wt: 218.34 g/mol
InChI Key: LKJFOFILEZIHDC-UHFFFAOYSA-N
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Description

3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-(4-methylpiperidin-1-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-5-8-16(9-6-12)10-7-13-3-2-4-14(15)11-13/h2-4,11-12H,5-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJFOFILEZIHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and potential pharmacological relevance, offering insights grounded in established scientific principles.

Introduction and Chemical Identity

3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is a substituted aniline derivative characterized by the presence of a 4-methylpiperidine moiety connected to an aniline ring via an ethyl linker at the meta position. This unique structural arrangement confers specific chemical and physical properties that are of interest for its potential application as a scaffold in the design of novel therapeutic agents.

The core structure consists of three key components:

  • Aniline Ring: A primary aromatic amine that can serve as a versatile synthetic handle for further functionalization. The amino group's position and basicity are critical for its chemical reactivity and potential biological interactions.

  • Ethyl Linker: A two-carbon chain that provides conformational flexibility, allowing the piperidine and aniline moieties to adopt various spatial orientations.

  • 4-Methylpiperidine Ring: A saturated heterocycle that can influence the molecule's lipophilicity, basicity, and steric profile. The methyl group at the 4-position can also play a role in modulating binding interactions with biological targets.

Key Identifiers:

  • IUPAC Name: 3-[2-(4-methylpiperidin-1-yl)ethyl]aniline[1]

  • CAS Number: 1018517-70-8[1][2][3]

  • Molecular Formula: C14H22N2[2]

  • Canonical SMILES: CC1CCN(CCC2=CC=CC(N)=C2)CC1[1]

  • InChI: InChI=1S/C14H22N2/c1-12-5-8-16(9-6-12)10-7-13-3-2-4-14(15)11-13/h2-4,11-12H,5-10,15H2,1H3[1]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects such as solubility, absorption, and distribution.

Table 1: Physicochemical Properties of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

PropertyValueSource
Molecular Weight 218.34 g/mol [1]
LogP 2.51[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Purity Typically ≥95%[1][2][3]

Synthesis and Purification

The synthesis of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline can be approached through several established synthetic routes in organic chemistry. A plausible and efficient method involves the reductive amination of a suitable aniline precursor with a 4-methylpiperidine-containing aldehyde or ketone, or the N-alkylation of 4-methylpiperidine with a suitable aniline-containing electrophile.

Illustrative Synthetic Workflow

A common strategy for the synthesis of related N-alkylated anilines involves a two-step process. This approach offers good control over the reaction and generally results in high yields.

Synthesis_Workflow Start Starting Materials: 3-Ethylaniline & 4-Methylpiperidine Step1 Step 1: N-Alkylation (e.g., with a haloethylaniline derivative) Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Purification (e.g., Column Chromatography) Intermediate->Step2 FinalProduct Final Product: 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Step2->FinalProduct

Caption: A generalized synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed protocol for the synthesis of the title compound, based on established methodologies for similar structures.

Step 1: N-Alkylation of 4-Methylpiperidine with 3-(2-Bromoethyl)aniline

  • To a solution of 3-(2-bromoethyl)aniline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add 4-methylpiperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification by Column Chromatography

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the solution onto a silica gel column pre-equilibrated with a non-polar eluent (e.g., hexane).

  • Elute the column with a gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline as a purified solid or oil.

Potential Pharmacological Profile and Mechanism of Action

While specific pharmacological data for 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is not extensively published, its structural motifs are present in various biologically active compounds. The aniline moiety is a common feature in many drugs, though its potential for metabolic instability and toxicity is a consideration in drug design. The piperidine ring is also a prevalent scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties.

Given its structure, this compound could potentially interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes. Aniline derivatives have been explored for a range of therapeutic applications, including as analgesic and antioxidant agents.

Hypothetical Signaling Pathway Interaction

Based on the structural features, one could hypothesize its interaction with a receptor system, for instance, a neurotransmitter receptor. The following diagram illustrates a generalized signaling pathway that such a molecule might modulate.

Signaling_Pathway Ligand 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Sources

Pharmacological potential of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Pharmacological Potential of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline in Drug Discovery

Authored by a Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with the potential for therapeutic modulation of disease targets is a paramount objective. The compound 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline emerges as a molecule of significant interest, possessing a unique structural architecture that combines key pharmacophoric features suggestive of broad biological applicability. This technical guide provides a comprehensive, forward-looking strategy for the systematic evaluation of this compound. We will dissect its molecular properties through in silico analysis, propose a multi-pronged approach for target identification, and lay out detailed experimental workflows for its pharmacological characterization. This document serves as a strategic roadmap for researchers, medicinal chemists, and drug development professionals, aiming to translate the theoretical potential of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline into a tangible, data-driven drug discovery program.

Introduction: Deconstructing the Therapeutic Potential

The structure of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline presents a compelling convergence of three key chemical motifs: an aniline ring, a flexible ethyl linker, and a 4-methylpiperidine heterocycle. This combination is not arbitrary; each component contributes to a pharmacological profile that merits rigorous investigation.

  • The Aniline Moiety: As a primary aromatic amine, this group is a well-established pharmacophore found in numerous approved drugs. It can serve as a hydrogen bond donor and participate in pi-stacking interactions, crucial for anchoring a ligand within a protein's binding pocket. Its position on the benzene ring offers vectors for synthetic modification to optimize activity and selectivity.

  • The 4-Methylpiperidine Ring: This saturated heterocycle is a common feature in centrally active agents. The tertiary amine is basic and will be protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins. The methyl group provides a degree of conformational constraint and can influence lipophilicity and metabolic stability.

  • The Ethyl Linker: This two-carbon chain provides rotational flexibility, allowing the aniline and piperidine moieties to adopt optimal spatial orientations for binding to a biological target.

The confluence of these features suggests that 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is an attractive starting point for developing small molecule therapeutics.[1] Its properties can be fine-tuned to engage with specific biological targets and achieve a desired physiological response.[1]

Foundational Analysis: In Silico Profiling and Physicochemical Properties

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico assessment is critical. Computational tools allow us to predict the compound's drug-like properties and generate initial hypotheses about its potential biological targets.

Table 1: Predicted Physicochemical Properties of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

PropertyPredicted ValueImplication in Drug Discovery
Molecular Formula C14H22N2Provides the basis for all other calculations.[2]
Molecular Weight 218.34 g/mol Well within the limits of Lipinski's Rule of Five, favoring oral bioavailability.
cLogP 2.9Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1 (from aniline -NH2)Facilitates specific interactions with target proteins.
Hydrogen Bond Acceptors 2 (from aniline and piperidine nitrogens)Contributes to solubility and target binding.
Topological Polar Surface Area (TPSA) 29.26 ŲSuggests a high probability of penetrating the blood-brain barrier.
pKa (most basic) ~9.8 (piperidine nitrogen)The compound will be predominantly positively charged at physiological pH (7.4).

These predicted properties paint the picture of a compound with a favorable profile for further development, particularly for neurological or systemic targets.

Strategic Target Identification: From Bits to Biology

Identifying the specific protein(s) with which a novel compound interacts is the most critical and challenging phase of early-stage drug discovery.[3] A dual-pronged strategy, leveraging both computational and experimental methods, provides the most robust path forward.

In Silico Target Prediction

Computational approaches can rapidly narrow the vast landscape of the human proteome to a manageable number of high-probability targets.[4][5]

  • Ligand-Based Similarity Searching: The principle that similar molecules often bind to similar targets is a cornerstone of computational pharmacology.[6] The structure of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline can be used as a query to search chemical databases for known drugs or tool compounds with high structural similarity, thus inferring potential targets.

  • Reverse Docking/Panel Docking: This technique involves computationally "docking" the compound against a large library of 3D protein structures.[6] By calculating the predicted binding energy for each protein, a ranked list of potential targets can be generated.

  • Pharmacophore Modeling: A 3D pharmacophore model can be built from the compound's key chemical features (e.g., aromatic ring, hydrogen bond donor, positive ionizable center). This model is then used to screen 3D databases of protein structures to find targets with complementary binding pockets.

Experimental Target Deconvolution

While in silico methods generate hypotheses, experimental validation is non-negotiable.

  • Broad-Panel Safety Pharmacology Screening: A crucial first step is to screen the compound against a panel of known targets associated with adverse drug reactions (e.g., hERG channel, various GPCRs, kinases).[7][8][9] This "off-target" profile is invaluable for early de-risking and can also reveal unexpected primary targets.[8][9]

  • Phenotypic Screening: Instead of starting with a target, one can screen the compound in disease-relevant cellular or organismal models (e.g., cancer cell lines, neuronal cultures) to identify a desired physiological effect. Subsequent target deconvolution is then required to identify the mechanism of action.

  • Affinity-Based Proteomics: In this advanced method, a modified version of the compound is used as "bait" to pull its binding partners out of a complex cell lysate. These captured proteins are then identified using mass spectrometry.

Experimental Validation and Pharmacological Profiling

Once a putative target is identified, a detailed experimental cascade is required to validate the interaction, determine potency and efficacy, and elucidate the downstream biological consequences.

Primary Target Engagement and Functional Activity Workflow

This workflow outlines the logical progression from confirming a direct physical interaction to measuring a functional cellular response.

Caption: Workflow for In Vitro Target Validation and Profiling.

Detailed Protocol: Cell-Based Functional Assay (Hypothetical GPCR Target)

This protocol describes how to determine if the compound acts as an agonist or antagonist at a Gs-coupled GPCR target by measuring cyclic AMP (cAMP) levels.

  • Cell Culture: Plate HEK293 cells stably expressing the GPCR of interest into 96-well plates and culture overnight.

  • Compound Preparation: Perform serial dilutions of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline in assay buffer. Also prepare a known agonist for the receptor as a positive control.

  • Agonist Mode Testing:

    • Add the various concentrations of the test compound to the cells.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode Testing:

    • Pre-incubate the cells with various concentrations of the test compound for 15 minutes.

    • Add a fixed concentration (EC80) of the known agonist to the wells.

    • Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For agonist mode, plot cAMP levels against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist mode, plot the response to the known agonist against the log of the test compound concentration to determine the IC50.

Elucidating Downstream Signaling Pathways

Understanding how target engagement translates into a cellular response is critical. Based on the target class, different pathways will be investigated. The diagram below illustrates a hypothetical pathway for a receptor tyrosine kinase (RTK) target.

G Compound 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Binds & Inhibits Dimerization Dimerization & Autophosphorylation RTK->Dimerization Blocks Ligand-Induced GRB2_SOS Adaptor Proteins (GRB2/SOS) Dimerization->GRB2_SOS Recruitment RAS Ras Activation (GTP-bound) GRB2_SOS->RAS MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) RAS->MAPK_Cascade Transcription Transcription Factor Activation (e.g., c-Fos, c-Jun) MAPK_Cascade->Transcription Phosphorylation Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response Gene Expression

Caption: Hypothetical Inhibition of an RTK Signaling Pathway.

A Roadmap for Preclinical Development

A validated in vitro profile is the entry ticket to the preclinical development phase, which aims to evaluate the compound's efficacy and safety in living systems.[10] This stage is a critical bridge between laboratory discovery and human clinical trials.[10]

Table 2: Key Stages of Preclinical Development

StageObjectiveKey Activities
Lead Optimization To improve the potency, selectivity, and ADME properties of the initial hit compound.Synthesis of analogues (SAR), in vitro ADME assays (metabolic stability, plasma protein binding), selectivity profiling.[3]
Pharmacokinetics (PK) To understand how the animal body absorbs, distributes, metabolizes, and excretes the drug (ADME).Dosing in rodent species (e.g., mice, rats) via different routes (IV, PO) and measuring plasma concentrations over time.[11]
In Vivo Efficacy To demonstrate that the drug has the desired therapeutic effect in a disease-relevant animal model.Dose-ranging studies in validated animal models to establish a relationship between dose, exposure, and therapeutic effect.
Safety & Toxicology To identify potential toxicities and establish a safe dose for first-in-human studies.In vitro tox screening (e.g., Ames test for mutagenicity), acute and repeat-dose toxicity studies in two species (one rodent, one non-rodent).

Conclusion

The molecule 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline stands as a promising, yet uncharacterized, chemical entity. Its structural features strongly suggest a high potential for biological activity. This guide has laid out a systematic, industry-standard framework for its comprehensive evaluation. By integrating predictive in silico methods with rigorous experimental validation—from target identification and in vitro profiling to preclinical assessment—the true pharmacological potential of this compound can be methodically uncovered. This strategic approach mitigates risk, conserves resources, and maximizes the probability of translating a promising molecule into a novel therapeutic agent.

References

  • Rognan, D. (2017). In Silico Drug-Target Profiling. Methods in Molecular Biology, 1521, 189-204. [Link]

  • Chen, B., et al. (2016). In silico Methods for Identification of Potential Therapeutic Targets. Current Drug Targets, 17(11), 1354-1368. [Link]

  • Jin, C., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(20), 12638. [Link]

  • Jin, C., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC. [Link]

  • Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]

  • DeLozier, T. C., et al. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications. [Link]

  • Shah, D. K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Symeres. (2023). A Comprehensive Guide to Optimizing Your Small Molecule Drug Development Strategy. [Link]

  • DeLozier, T. C., et al. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Pharmacology & Translational Science. [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. ResearchGate. [Link]

Sources

The Ascendant Trajectory of 4-Methylpiperidine Aniline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 4-methylpiperidine aniline scaffold has emerged as a privileged structural motif, underpinning the development of a diverse array of therapeutic agents. Its inherent conformational rigidity, coupled with the tunable electronic properties of the aniline ring, provides a versatile framework for designing molecules with high affinity and selectivity for a range of biological targets. This in-depth technical guide offers a comprehensive literature review of 4-methylpiperidine aniline derivatives, providing researchers, scientists, and drug development professionals with a critical synthesis of their synthesis, pharmacological activities, and structure-activity relationships (SAR).

The Strategic Importance of the 4-Methylpiperidine Aniline Core

The 4-methylpiperidine aniline core is a bioisostere of the 4-phenylpiperidine scaffold found in numerous clinically significant drugs, most notably the potent opioid analgesic fentanyl. The introduction of a methyl group at the 4-position of the piperidine ring imparts several advantageous properties. It can influence the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and, consequently, its interaction with biological targets. Furthermore, the methyl group can introduce a chiral center, allowing for the exploration of stereospecific interactions with receptors and enzymes. The aniline moiety serves as a versatile handle for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

Synthetic Avenues to 4-Methylpiperidine Aniline Derivatives

The construction of the 4-methylpiperidine aniline scaffold is primarily achieved through two robust and versatile synthetic strategies: reductive amination and palladium-catalyzed Buchwald-Hartwig amination. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the aniline ring.

Reductive Amination: A Workhorse for C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient route to 4-methylpiperidine aniline derivatives.[1][2] This one-pot reaction typically involves the condensation of 4-methylpiperidone with a substituted aniline to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination of 4-Methylpiperidone with a Substituted Aniline

  • Step 1: Reaction Setup: To a solution of 4-methylpiperidone (1.0 equivalent) and a substituted aniline (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate iminium ion formation.

  • Step 2: Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents), portion-wise to the reaction mixture. These reagents are preferred as they are selective for the iminium ion over the ketone starting material.

  • Step 3: Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Step 4: Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-methylpiperidine aniline derivative.

G cluster_reaction Reaction Conditions ketone 4-Methylpiperidone product 4-Methylpiperidine Aniline Derivative ketone->product Condensation & Reduction aniline Substituted Aniline aniline->product reagents NaBH(OAc)₃ or NaBH₃CN Acetic Acid (cat.)

Caption: Reductive amination workflow for the synthesis of 4-methylpiperidine aniline derivatives.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a highly efficient and general method for the formation of C-N bonds.[3][4][5] This palladium-catalyzed cross-coupling reaction allows for the direct coupling of 4-methylpiperidine with a wide range of aryl halides or triflates, offering access to a diverse library of derivatives.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Methylpiperidine with an Aryl Bromide

  • Step 1: Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equivalent), 4-methylpiperidine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (1-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄) (1.5-2.0 equivalents).

  • Step 2: Solvent Addition and Reaction: Add an anhydrous solvent such as toluene or dioxane. Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Step 3: Reaction Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Step 4: Filtration, Extraction, and Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_reaction Catalytic System piperidine 4-Methylpiperidine product 4-Methylpiperidine Aniline Derivative piperidine->product Cross-Coupling aryl_halide Aryl Halide/Triflate aryl_halide->product catalyst Pd Catalyst Phosphine Ligand Base

Caption: Buchwald-Hartwig amination workflow for synthesizing 4-methylpiperidine aniline derivatives.

Pharmacological Landscape of 4-Methylpiperidine Aniline Derivatives

The 4-methylpiperidine aniline scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents, with prominent activities in the areas of analgesia and oncology.

Analgesic Activity: Modulators of Opioid Receptors

The structural similarity of 4-methylpiperidine aniline derivatives to the 4-anilidopiperidine core of fentanyl has driven extensive research into their potential as opioid receptor modulators.[8][9] These compounds primarily target the μ-opioid receptor (MOR), the main receptor responsible for the analgesic effects of most clinically used opioids.[10]

The binding affinity of these derivatives to the MOR is highly dependent on the nature and position of substituents on both the aniline and piperidine rings.[11] Structure-activity relationship studies have shown that modifications to the N-acyl group on the aniline nitrogen and the N-substituent on the piperidine ring can significantly impact potency and selectivity.[12]

Table 1: Opioid Receptor Binding Affinities of Representative 4-Anilidopiperidine Analogs

CompoundN-Substituent (Piperidine)4-Position (Piperidine)N-Acyl Group (Aniline)Ki (nM) for μ-Opioid Receptor
FentanylPhenethylHPropanoyl1.23 - 1.4[11]
CarfentanilPhenethylCO₂MePropanoyl0.19[12]
LofentanilPhenethylcis-3-Me, 4-CO₂MePropanoyl0.208[12]
RemifentanilMethyl propanoate-ethylHPropanoyl0.60[12]

Note: Data for closely related 4-anilidopiperidines are presented to illustrate SAR principles.

In Vitro Assay for Opioid Receptor Binding: Radioligand Binding Assay

A common method to determine the binding affinity of a compound for the μ-opioid receptor is a competitive radioligand binding assay.[1][9][13]

  • Step 1: Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

  • Step 2: Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound (4-methylpiperidine aniline derivative).

  • Step 3: Incubation and Filtration: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium to be reached.[2] Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Step 4: Scintillation Counting: Wash the filters to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Step 5: Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Anticancer Activity: A New Frontier

Recent studies have highlighted the potential of 4-methylpiperidine aniline derivatives as anticancer agents.[13][14][15] These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines, including those of the lung, breast, and colon.[15] The proposed mechanisms of action are diverse and appear to be dependent on the specific substitution pattern of the molecule. Some derivatives have been shown to induce apoptosis and cell cycle arrest, while others may target specific signaling pathways involved in cancer cell proliferation and survival.[4][16]

Table 2: Anticancer Activity of Representative Piperidine Aniline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
1K5 (a pyrrolotriazine-methylpiperidine aniline hybrid)A549 (Lung)0.36[14][15]
1K5MCF-7 (Breast)0.42[14][15]
1K5MDA-MB-231 (Breast)0.80[14][15]
1K2 (a pyrrolotriazine-methylpiperidine aniline hybrid)MCF-7 (Breast)0.44[14]
1K4 (a pyrrolotriazine-methylpiperidine aniline hybrid)A549 (Lung)0.89[14]

In Vitro Assay for Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds.[8][17][18][19]

  • Step 1: Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the 4-methylpiperidine aniline derivative and incubate for a specified period (e.g., 48-72 hours).

  • Step 3: MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Step 4: Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of 4-methylpiperidine aniline derivatives is intricately linked to their three-dimensional structure and the electronic properties of their substituents.

G cluster_sar Structure-Activity Relationship cluster_piperidine Piperidine Ring Modifications cluster_aniline Aniline Ring Modifications cluster_activity Pharmacological Activity Core 4-Methylpiperidine Aniline Scaffold N_Substituent N-Substituent Core->N_Substituent Methyl_Group 4-Methyl Group Core->Methyl_Group N_Acyl_Group N-Acyl Group Core->N_Acyl_Group Aryl_Substitution Aryl Substitution Core->Aryl_Substitution Analgesic Analgesic Activity N_Substituent->Analgesic Methyl_Group->Analgesic N_Acyl_Group->Analgesic Aryl_Substitution->Analgesic Anticancer Anticancer Activity Aryl_Substitution->Anticancer

Caption: Key structural features influencing the pharmacological activity of 4-methylpiperidine aniline derivatives.

For analgesic activity, the nature of the N-substituent on the piperidine ring is a critical determinant of potency and selectivity.[10] For example, in the fentanyl series, a phenethyl group is optimal for high μ-opioid receptor affinity.[11] The presence and stereochemistry of the 4-methyl group can influence the orientation of the N-substituent and its interaction with the receptor binding pocket. On the aniline moiety, the N-acyl group plays a crucial role in receptor binding. Small, lipophilic groups like propionyl are often favored. Substitution on the aniline ring can modulate both potency and pharmacokinetic properties.

In the context of anticancer activity, the SAR is still emerging. However, studies on related N-arylpiperidine derivatives suggest that the nature and position of substituents on the aniline ring are key to cytotoxic potency.[13] For instance, the presence of specific heterocyclic moieties attached to the aniline nitrogen has been shown to confer potent anticancer activity.[14] The 4-methylpiperidine group likely contributes to the overall lipophilicity and conformational properties of the molecule, influencing its ability to penetrate cell membranes and interact with intracellular targets.

Future Directions and Conclusion

The 4-methylpiperidine aniline scaffold continues to be a highly attractive starting point for the design of novel therapeutic agents. Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Pharmacological Targets: While research has predominantly focused on opioid receptors and anticancer activity, the versatility of this scaffold suggests that it may have utility in targeting other receptor families, ion channels, and enzymes.

  • Fine-Tuning of Pharmacokinetic Properties: A deeper understanding of how specific structural modifications influence absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for developing drug candidates with favorable clinical profiles.

  • Stereoselective Synthesis and Evaluation: For derivatives with a chiral center at the 4-position of the piperidine ring, the development of efficient stereoselective synthetic methods and the evaluation of the biological activity of individual enantiomers will be essential to unlock their full therapeutic potential.

  • Application of Computational Chemistry: In silico methods, such as molecular docking and molecular dynamics simulations, will continue to play a vital role in understanding the molecular basis of action and in guiding the rational design of new derivatives with improved potency and selectivity.

References

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  • Di Braccio, M., et al. (1998). Synthesis of 1-methyl-4-(N-aroyl)-piperidinamides With Anti-Inflammatory and Analgesic Activities. Il Farmaco, 53(3), 233-240.
  • Jin, W. Q., et al. (1989). [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl]. Yao Xue Xue Bao, 24(10), 737-744.
  • Zadina, J. E., et al. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
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  • Greenshields, A. L., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 26(16), 4998.
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An In-Depth Technical Guide to the Physical Characteristics and Melting Point of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aniline derivative, 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline. Due to the limited availability of publicly accessible experimental data, this guide focuses on presenting the foundational chemical information and outlines the established methodologies for determining key physical characteristics, such as the melting point. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering a structured approach to the physical characterization of this compound.

Chemical Identity and Molecular Structure

3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is a complex organic molecule incorporating an aniline moiety, an ethyl linker, and a 4-methylpiperidine ring. A thorough understanding of its chemical identity is the cornerstone of any further investigation.

Table 1: Chemical Identification of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

IdentifierValueSource
CAS Number 1018517-70-8[1][2]
Molecular Formula C₁₄H₂₂N₂[2]
Molecular Weight 218.34 g/mol
IUPAC Name 3-[2-(4-methylpiperidin-1-yl)ethyl]aniline

Known and Predicted Physical Properties

Appearance: Aniline and many of its derivatives are typically colorless to yellowish liquids or crystalline solids that can darken upon exposure to air and light due to oxidation. Therefore, it is anticipated that 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline in its pure form would present as a solid, with its color dependent on purity and storage conditions.

Solubility: The molecule possesses both hydrophobic (aromatic ring, piperidine ring) and hydrophilic (amino group) regions. Its solubility in various solvents would be a critical parameter for its application in synthesis and biological assays. It is expected to exhibit some solubility in organic solvents, with limited solubility in water.

Melting Point: The melting point of a solid compound is a crucial indicator of its purity. For aniline, the melting point is approximately -6 °C. However, the significantly larger and more complex structure of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline suggests a much higher melting point, characteristic of a solid at room temperature. The precise determination of this value requires experimental measurement.

Experimental Determination of Melting Point: A Validated Protocol

The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid. The following protocol outlines a robust and self-validating method for accurately measuring the melting point of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline.

Principle

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. Impurities typically depress and broaden the melting point range. This protocol utilizes a digital melting point apparatus for precise temperature control and observation.

Materials and Equipment
  • Sample of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Reference standards with known melting points (e.g., benzoic acid, urea)

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Calibration of the Apparatus:

    • To ensure the accuracy of the melting point apparatus, first determine the melting point of a certified reference standard with a known melting point close to the expected range of the sample.

    • The measured melting point of the standard should be within the acceptable range specified for the reference material. This step validates the performance of the instrument.

  • Approximate Melting Point Determination:

    • Place the packed capillary tube containing the sample into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting point range.

    • Record the temperature at which the sample first begins to melt and the temperature at which it becomes completely liquid. This provides a rough estimate for the more precise measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Place a new packed capillary tube with the sample into the apparatus.

    • Set a slow heating rate (1-2 °C/min) as the temperature approaches the previously determined approximate melting point.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

    • The melting point range is reported as T1 - T2.

    • Repeat the accurate measurement at least two more times with fresh samples to ensure reproducibility. The results should be consistent.

Interpreting the Results
  • Pure Compound: A pure compound will exhibit a sharp melting point range, typically 0.5-2 °C.

  • Impure Compound: An impure sample will melt over a broader temperature range and at a lower temperature than the pure compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the self-validating nature of the procedure.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Conclusion start Start with 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Sample grind Grind to a Fine Powder (if necessary) start->grind pack Pack Capillary Tube (2-3 mm) grind->pack calibrate Calibrate Apparatus with Reference Standard pack->calibrate approx Determine Approximate Melting Point (Rapid Heating) calibrate->approx accurate Determine Accurate Melting Point (Slow Heating) approx->accurate record Record Melting Range (T1 - T2) accurate->record repeat Repeat for Reproducibility record->repeat interpret Interpret Results (Sharpness of Range) repeat->interpret conclusion Conclude on Purity interpret->conclusion

Sources

A Technical Guide to the Reactivity Profile of the Aniline Amine Group in 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the chemical reactivity of the primary aromatic amine in 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline. This molecule presents a unique reactivity profile due to the presence of two distinct basic centers: a weakly basic aniline nitrogen and a strongly basic tertiary aliphatic amine within the piperidine ring. The guide elucidates how the reaction environment, particularly pH, dictates the nucleophilicity and reactivity of the aniline amine. Under neutral to basic conditions, the aniline nitrogen is available for canonical reactions such as N-acylation and N-alkylation. Conversely, under acidic conditions, preferential protonation of the more basic piperidine nitrogen induces a profound electronic shift, rendering the aniline moiety significantly less reactive towards nucleophilic attacks but primed for electrophilic reactions like diazotization. This document offers field-proven insights, detailed experimental protocols, and mechanistic explanations to empower researchers in leveraging this molecule's dual reactivity for rational drug design and synthetic strategy.

Chapter 1: Molecular Structure and Physicochemical Properties

Structural Analysis

The molecule 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is composed of three key structural features:

  • The Aniline Core: A primary amino group (-NH₂) attached to a benzene ring. This is the focal point of our reactivity study. The nitrogen's lone pair of electrons is partially delocalized into the aromatic π-system, which increases the ring's reactivity towards electrophilic substitution and decreases the basicity of the amine compared to aliphatic amines.[1]

  • The Ethyl Linker: A two-carbon chain that connects the aniline ring to the piperidine moiety, providing conformational flexibility.

  • The 4-Methylpiperidine Moiety: A saturated heterocyclic aliphatic amine. The nitrogen atom in this ring is a tertiary amine, making it a strong Lewis base.

The critical feature is the presence of two basic nitrogens with substantially different basicities. The substituent is located at the meta position relative to the aniline amine, which has important implications for its electronic and steric influence.

The Dichotomous Electronic Profile

The reactivity of the aniline amine is fundamentally governed by the protonation state of the distant piperidine nitrogen.

  • Under Neutral/Basic Conditions (pH > 8): The piperidine nitrogen is deprotonated and neutral. The entire 2-(4-Methylpiperidin-1-yl)ethyl substituent acts as a weak electron-donating group (EDG) through induction. This effect slightly increases the electron density on the aniline nitrogen, enhancing its nucleophilicity compared to unsubstituted aniline.[2][3][4]

  • Under Acidic Conditions (pH < 7): The highly basic piperidine nitrogen (pKa ~10-11) is preferentially protonated, forming a positively charged quaternary ammonium-like group. This protonated group exerts a powerful electron-withdrawing effect (EWG) through field and inductive effects. This effect drastically reduces the electron density on the aniline nitrogen, severely diminishing its basicity and nucleophilicity.[2][5]

Steric Considerations

The 2-(4-Methylpiperidin-1-yl)ethyl substituent is positioned at the C3 (meta) position of the aniline ring. Due to this distal positioning, it imparts no significant steric hindrance to the aniline amine at the C1 position. Reactions that occur directly at the -NH₂ group, such as acylation, alkylation, and diazotization, can proceed without steric impediment from the substituent.[6] This is in stark contrast to ortho-substituted anilines, where bulky groups can sterically shield the amine and hinder its reactivity.[7][8]

Basicity and Predicted pKa Values
Functional GroupPredicted pKa of Conjugate AcidRationale
Aniline Amine~4.0 - 4.5The lone pair is delocalized into the aromatic ring, reducing basicity. The meta-alkyl substituent provides a minor base-strengthening effect.[1][2][9][10]
Piperidine Amine~10.5 - 11.0As a tertiary aliphatic amine, the lone pair is localized and readily available for protonation, resulting in strong basicity.

This significant difference in pKa (~6-7 units) ensures that in an acidic medium, the piperidine nitrogen will be quantitatively protonated long before the aniline nitrogen.

Chapter 2: Reactivity Under Neutral or Basic Conditions

Under these conditions, the aniline amine's nucleophilicity is preserved, allowing it to participate in a range of standard transformations crucial for drug development.

N-Acylation and Amide Bond Formation

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[11] The aniline amine of the title compound is sufficiently nucleophilic to react with activated carboxylic acid derivatives.

Causality of Experimental Design: The choice of conditions is critical. The reaction must be run under non-acidic conditions to prevent protonation of the piperidine nitrogen. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to scavenge the acid byproduct (e.g., HCl from an acyl chloride), maintaining a favorable reaction environment. Using standard peptide coupling reagents offers a milder alternative to acyl chlorides.

Protocol 2.1.1: Amide Coupling using EDC/HOBt

This protocol is a self-validating system as the reaction progress can be easily monitored by TLC or LC-MS, and the product is typically a stable, crystalline solid.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (0.1-1.0 eq), and 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the exothermicity upon addition of the coupling agent and minimize side reactions.

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise to the stirred solution. The EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt ester.[11]

  • Reaction: Add DIPEA (1.5 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's completion by TLC or LC-MS, checking for the consumption of the aniline starting material.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G Workflow: Amide Coupling using EDC/HOBt cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid, Aniline, HOBt in DMF B Cool to 0 °C A->B C Add EDC (Activator) B->C Initiate Activation D Add DIPEA (Base) C->D E Stir 12-24h at RT D->E F Aqueous Work-up (NaHCO3, Brine) E->F Reaction Complete G Dry & Concentrate F->G H Silica Gel Chromatography G->H I Characterize Product H->I G Mechanism: N-Alkylation via Reductive Amination Aniline Ar-NH₂ Imine Ar-N=CHR Aniline->Imine + R-CHO, -H₂O Aldehyde R-CHO Aldehyde->Imine Product Ar-NH-CH₂R Imine->Product + [H] (Reduction) Reducer [H] G Workflow: Diazotization and Sandmeyer Reaction cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction A Dissolve Aniline in excess HCl B Cool to 0 °C A->B C Slowly add aq. NaNO₂ B->C D Aryl Diazonium Salt (Ar-N₂⁺Cl⁻) C->D F Slowly add Diazonium Salt to Cu(I)X Solution D->F Immediate Use E Prepare Cu(I)X Solution (e.g., CuCl/HCl) E->F G Warm to RT to evolve N₂ F->G H Final Product (Ar-X) G->H

Sources

Methodological & Application

Synthesis of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the synthesis of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, a compound of interest for researchers in drug development and medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for informed optimization.

Introduction and Synthetic Strategy

The target molecule, 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, is a disubstituted aniline derivative featuring a 4-methylpiperidine moiety linked via an ethyl bridge. In the absence of a directly published synthetic route, a logical and efficient two-step approach has been devised. This strategy involves the initial formation of the carbon-nitrogen bond between the piperidine and the phenylethyl fragments, followed by the reduction of a nitro group to the desired aniline.

The proposed synthetic pathway commences with the N-alkylation of 4-methylpiperidine with a suitable electrophile, 1-(2-bromoethyl)-3-nitrobenzene. This reaction constructs the core carbon skeleton and introduces the nitro functional group in the correct position for the subsequent transformation. The second and final step is the chemoselective reduction of the aromatic nitro group to an amine, yielding the target compound. Two well-established and reliable methods for this reduction are presented: catalytic transfer hydrogenation and reduction with tin(II) chloride.

This guide will provide detailed, step-by-step protocols for each stage of the synthesis, along with insights into the rationale for reagent selection and reaction conditions.

Visualizing the Synthetic Workflow

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Step 1: N-Alkylation cluster_2 Step 2: Nitro Reduction 4-Methylpiperidine 4-Methylpiperidine Intermediate 1-[2-(3-Nitrophenyl)ethyl]-4-methylpiperidine 4-Methylpiperidine->Intermediate K2CO3, Acetonitrile 1-(2-bromoethyl)-3-nitrobenzene 1-(2-bromoethyl)-3-nitrobenzene 1-(2-bromoethyl)-3-nitrobenzene->Intermediate Final_Product 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Intermediate->Final_Product Reduction Method (e.g., Pd/C, HCOOH·NH4 or SnCl2·2H2O)

Caption: Overall synthetic scheme for 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline.

PART 1: N-Alkylation of 4-Methylpiperidine

This initial step involves a standard nucleophilic substitution reaction where the secondary amine of 4-methylpiperidine displaces the bromide from 1-(2-bromoethyl)-3-nitrobenzene. The use of a mild base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation and deactivation of the starting amine. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which facilitates the dissolution of the reagents and promotes the desired SN2 reaction pathway.

Experimental Protocol: Synthesis of 1-[2-(3-Nitrophenyl)ethyl]-4-methylpiperidine

Materials:

  • 4-Methylpiperidine

  • 1-(2-Bromoethyl)-3-nitrobenzene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-bromoethyl)-3-nitrobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per gram of the bromo compound).

  • Add 4-methylpiperidine (1.2 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate, 1-[2-(3-nitrophenyl)ethyl]-4-methylpiperidine, which can be purified by column chromatography on silica gel if necessary.

PART 2: Reduction of the Aromatic Nitro Group

The final step in the synthesis is the reduction of the nitro group of the intermediate to the corresponding aniline. Two effective methods are presented below. The choice of method may depend on the available equipment and the desired scale of the reaction.

Method A: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[1] It avoids the use of pressurized hydrogen gas by employing a hydrogen donor, such as ammonium formate, which decomposes in the presence of the palladium catalyst to generate hydrogen in situ.[1] This method is often preferred for its mild reaction conditions and high chemoselectivity.[1][2]

Materials:

  • 1-[2-(3-Nitrophenyl)ethyl]-4-methylpiperidine

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the intermediate, 1-[2-(3-nitrophenyl)ethyl]-4-methylpiperidine (1.0 eq), in methanol or ethanol.

  • To this solution, add ammonium formate (3-5 eq).

  • Carefully add 10% palladium on carbon (5-10 mol% by weight) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by standard methods, such as column chromatography or recrystallization, to yield pure 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline.

Catalytic_Hydrogenation Intermediate 1-[2-(3-Nitrophenyl)ethyl]-4-methylpiperidine Product 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Intermediate->Product Reagents 10% Pd/C Ammonium Formate Methanol, Reflux Reagents->Product

Caption: Catalytic transfer hydrogenation of the nitro intermediate.

Method B: Reduction with Tin(II) Chloride

The reduction of aromatic nitro compounds using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is a classic and highly reliable method.[3][4] It is particularly useful for its high chemoselectivity, as it typically does not affect other reducible functional groups that might be present in the molecule.[5]

Tin(II) chloride is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Materials:

  • 1-[2-(3-Nitrophenyl)ethyl]-4-methylpiperidine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Dissolve 1-[2-(3-nitrophenyl)ethyl]-4-methylpiperidine (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4-5 eq) to the solution.[3]

  • Heat the reaction mixture to reflux (approximately 70-80°C) and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. This will precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel to obtain the final product.

Summary of Reaction Parameters

ParameterStep 1: N-AlkylationStep 2: Nitro Reduction (Method A)Step 2: Nitro Reduction (Method B)
Key Reagents 4-Methylpiperidine, K₂CO₃10% Pd/C, HCOONH₄SnCl₂·2H₂O
Solvent AcetonitrileMethanol or EthanolEthanol or Ethyl Acetate
Temperature Reflux (~82°C)Reflux (~65-78°C)Reflux (~70-80°C)
Reaction Time 12-18 hours1-4 hours2-6 hours
Work-up Aqueous wash, extractionFiltration through Celite®Basification, filtration, extraction

Characterization of the Final Product

The structure of the synthesized 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the 3-substituted aniline ring (typically in the range of 6.5-7.2 ppm).[7][8] Signals for the ethyl bridge and the methyl and methylene protons of the 4-methylpiperidine ring will also be present. The broad singlet for the -NH₂ protons will also be observable.[9]

    • ¹³C NMR: The spectrum will show the corresponding carbon signals, with the aromatic carbons appearing in the downfield region (110-150 ppm).[7]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₄H₂₂N₂).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Nyquist, R. A. (1993). IR and NMR Correlations for 3-x and 4-x Substituted Anilines. Applied Spectroscopy, 47, 411-422.
  • Selective reduction of nitro group without affecting other functional groups. Benchchem.
  • 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis. ChemicalBook.
  • Tin(II)
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Tin(II) chloride - Santa Cruz Biotechnology.
  • MATERIAL SAFETY DATA SHEET Tin(II) chloride. Exposome-Explorer.
  • Safety Data Sheet: Tin(II)
  • Palladium on Carbon (Pd/C)
  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy.
  • SAFETY D
  • Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C c
  • Nitro Reduction - SnCl2. Common Organic Chemistry.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • What groups can be reduced by Sn/HCl?. (2025). Chemistry Stack Exchange.
  • Preparation of 1-bromo-3-nitrobenzene. (2011). Sciencemadness.org.
  • Application Notes and Protocols: The Role of 1-(2-Bromoethyl)
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians.
  • Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.
  • Analgesic activity of alkyl piperidine deriv
  • m-BROMONITROBENZENE. Organic Syntheses Procedure.
  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
  • Aniline(62-53-3) 1H NMR spectrum. ChemicalBook.
  • Procedure for N-alkylation of Piperidine?. (2017).
  • Figure S2: 1 H NMR spectrum of the given aniline compound.
  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017).
  • Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. (2025).
  • N-Phenethyl-4-piperidinone. Wikipedia.
  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. PubMed.

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, three-step synthetic protocol for the preparation of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, a key intermediate in pharmaceutical research. The synthesis begins with the activation of the commercially available precursor, 2-(3-Nitrophenyl)ethanol, via tosylation. This is followed by a nucleophilic substitution with 4-methylpiperidine to construct the core structure. The final step involves the selective reduction of the aromatic nitro group to yield the target aniline. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical checkpoints to ensure a successful and reproducible synthesis.

Introduction

The synthesis of complex organic molecules is a cornerstone of drug discovery and development. Substituted anilines, in particular, are prevalent structural motifs in a vast array of pharmacologically active compounds. This protocol details a reliable and scalable pathway to 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, starting from readily available precursors. The chosen synthetic route is robust, proceeding through well-established chemical transformations, making it suitable for both academic research laboratories and process chemistry settings. The causality behind each experimental choice, from reagent selection to reaction conditions, is explained to provide a comprehensive understanding of the process.

Overall Synthetic Scheme

The synthesis is accomplished in three distinct steps, as illustrated below. The strategy involves first preparing the ethyl-piperidine side chain and then generating the final aniline functionality from a nitro precursor, which is a common and effective method for synthesizing aromatic amines.[1][2]

DOT Script for Synthetic Scheme

Synthesis_Scheme Precursor 2-(3-Nitrophenyl)ethanol Intermediate1 2-(3-Nitrophenyl)ethyl 4-methylbenzenesulfonate Precursor->Intermediate1 Step 1 Intermediate2 1-[2-(3-Nitrophenyl)ethyl] -4-methylpiperidine Intermediate1->Intermediate2 Step 2 FinalProduct 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Intermediate2->FinalProduct Step 3 Reagents1 TsCl, Pyridine DCM, 0°C to rt Reagents2 4-Methylpiperidine K2CO3, Acetonitrile, Reflux Reagents3 H2 (g), Pd/C Ethanol, rt Experimental_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Substitution cluster_step3 Step 3: Reduction S1_Setup Dissolve Alcohol in DCM/Pyridine S1_Cool Cool to 0 C S1_Setup->S1_Cool S1_Add Add TsCl S1_Cool->S1_Add S1_React Stir at rt S1_Add->S1_React S1_Workup Acid/Base Workup S1_React->S1_Workup S1_Dry Dry & Concentrate S1_Workup->S1_Dry S2_Setup Combine Tosylate, 4-MP, K2CO3 in ACN S1_Dry->S2_Setup Crude Tosylate S2_React Reflux S2_Setup->S2_React S2_Filter Filter Solids S2_React->S2_Filter S2_Concentrate Concentrate S2_Filter->S2_Concentrate S2_Extract EtOAc/Water Extraction S2_Concentrate->S2_Extract S2_Purify Dry, Concentrate & Purify S2_Extract->S2_Purify S3_Setup Dissolve Nitro Cmpd in EtOH S2_Purify->S3_Setup Nitro Intermediate S3_Catalyst Add Pd/C S3_Setup->S3_Catalyst S3_Hydrogenate H2 Atmosphere (Balloon) S3_Catalyst->S3_Hydrogenate S3_React Stir at rt S3_Hydrogenate->S3_React S3_Filter Filter through Celite S3_React->S3_Filter S3_Concentrate Concentrate S3_Filter->S3_Concentrate Final_Product Final_Product S3_Concentrate->Final_Product Final Product

Sources

Procedures for reductive amination involving 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Scaffolds

Executive Summary

This technical guide details the reductive amination of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline (referred to herein as Substrate-A ). This scaffold is a critical intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., analogs of Ponatinib). The presence of a basic tertiary amine (the piperidine moiety) linked to a nucleophilic aniline presents unique solubility and reactivity challenges that distinguish it from simple aniline derivatizations.

This note prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its high chemoselectivity for imines in the presence of aldehydes/ketones and its tolerance of acid-sensitive functional groups.

Chemical Context & Mechanistic Insight

Substrate Analysis:

  • Primary Reactive Site: The aniline nitrogen (

    
    ). It is moderately nucleophilic but less reactive than alkyl amines. Its nucleophilicity can be further modulated by the electronic effects of the ethyl-piperidine side chain.
    
  • Interfering Motif: The 4-methylpiperidine tail is a tertiary amine (

    
    ). In standard acidic reductive amination conditions (pH 4–5), this nitrogen will be protonated. This improves solubility in polar media but may cause precipitation in non-polar solvents (e.g., pure Toluene or Hexanes).
    
  • Reaction Pathway: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The imine is then selectively reduced to the secondary amine.

Why Sodium Triacetoxyborohydride (STAB)? Unlike Sodium Cyanoborohydride (


), STAB does not require toxic cyanide handling and operates efficiently in weakly acidic media (AcOH) which catalyzes the imine formation. Unlike Sodium Borohydride (

), STAB is bulky and electron-deficient, making it too slow to reduce aldehydes/ketones directly, thereby preventing the formation of alcohol byproducts.

Experimental Protocols

Method A: Standard Protocol (Aldehydes)

Best for: Aromatic and aliphatic aldehydes.

Reagents:

  • Substrate-A: 1.0 equiv.

  • Aldehyde: 1.1 – 1.2 equiv.

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.6 equiv.

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for catalysis and buffering).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE often provides faster rates.[1]

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Substrate-A (1.0 equiv) in DCE (0.1 M – 0.2 M concentration).

  • Activation: Add the Aldehyde (1.1 equiv) followed by Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Insight: This pre-stir period allows the equilibrium formation of the imine/iminium species before the reductant is introduced.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir at RT under nitrogen atmosphere.

    • Monitoring: Check via LC-MS or TLC after 2 hours. The basic piperidine tail makes the product ionize well (

      
      ).
      
  • Quench: Once conversion is >95%, quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
Method B: Difficult Substrates (Ketones/Hindered Systems)

Best for: Ketones or electron-deficient aldehydes where imine formation is unfavorable.

Reagents:

  • Titanium(IV) Isopropoxide (

    
    ):  1.5 – 2.0 equiv.
    
  • Sodium Cyanoborohydride (

    
    ):  2.0 equiv.
    
  • Solvent: THF (anhydrous).

Step-by-Step Procedure:

  • Imine Locking: Dissolve Substrate-A (1.0 equiv) and the Ketone (1.2 equiv) in anhydrous THF.

  • Lewis Acid Addition: Add

    
      (1.5 equiv) dropwise. Stir at RT for 12–18 hours.
    
    • Mechanism:[2][3][4][5][6] Titanium acts as a Lewis acid / water scavenger, forcing the equilibrium toward the imine species.

  • Reduction: Dilute the mixture with absolute Ethanol (to solubilize the borohydride). Add

    
      (2.0 equiv). Stir for 4–6 hours.
    
  • Workup (Special): Quench with 1N NaOH or aqueous Rochelle’s salt solution to break the Titanium emulsion. Stir until two clear layers form.

Critical Workup & Purification Strategy

The presence of the piperidine tail dictates the extraction strategy. The product is a diamine (secondary aniline + tertiary piperidine).

The "pH Swing" Extraction:

  • Acid Wash (Optional Purification): After the reaction, extract the organic layer with 1N HCl. Both amines protonate, moving the product into the aqueous phase. Discard the organic layer (removes non-basic impurities like unreacted aldehyde).

  • Basification: Cool the aqueous phase and basify with 4N NaOH to pH > 12.

    • Why pH 12? The piperidine

      
       is ~10.5. You must exceed this significantly to ensure the molecule is neutral and lipophilic.
      
  • Extraction: Extract 3x with DCM or EtOAc.

  • Drying: Dry over

    
     and concentrate.
    

Quantitative Comparison of Methods

FeatureMethod A (STAB)Method B (

)
Substrate Scope Aldehydes, Reactive KetonesHindered Ketones, Unreactive Anilines
Reaction Time 2 – 6 Hours12 – 24 Hours
Moisture Sensitivity Low (Tolerates wet solvents)High (Requires anhydrous conditions)
Toxicity Moderate (Boron salts)High (Cyanide risk with

)
Yield (Typical) 85 – 95%70 – 85%

Visualization of Workflows

Figure 1: Reaction Mechanism & Logic

ReductiveAmination Aniline Substrate-A (Aniline-Piperidine) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Imine Imine (Schiff Base) + H2O Hemiaminal->Imine -H2O ProtonatedImine Iminium Ion (Activated) Imine->ProtonatedImine + H+ (AcOH) Product Secondary Amine Product ProtonatedImine->Product Hydride Transfer Acid Acetic Acid (Catalyst) Acid->ProtonatedImine STAB STAB (H- Donor) STAB->Product

Caption: Mechanistic pathway highlighting the critical role of acid catalysis in activating the imine for hydride reduction by STAB.

Figure 2: Experimental Workflow (Method A)

Workflow Step1 1. Dissolve Substrate-A in DCE Add Aldehyde + AcOH Step2 2. Stir 30 min (Imine Formation) Step1->Step2 Step3 3. Add STAB (1.5 equiv) Stir 2-4h at RT Step2->Step3 Step4 4. Quench with sat. NaHCO3 Step3->Step4 Step5 5. Phase Separation (Check pH > 8 for basic tail) Step4->Step5

Caption: Step-by-step execution for the standard reductive amination protocol using Sodium Triacetoxyborohydride.

Safety & Handling

  • Aniline Toxicity: 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline should be treated as a potential sensitizer and toxic by inhalation/absorption. Double-gloving (Nitrile) is mandatory.

  • STAB Handling: While safer than

    
    , STAB evolves hydrogen gas upon contact with acid or water. Ensure reaction vessels are vented (needle outlet) to prevent pressure buildup.
    
  • Waste Disposal: Aqueous waste from Method B (Cyanoborohydride) must be treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide before disposal.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[8]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

Sources

Optimal Solvent Selection for Reactions Involving 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent

In the realm of synthetic organic chemistry, the choice of solvent is a paramount decision that profoundly influences the outcome of a chemical reaction. For a molecule with the structural complexity of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, featuring a basic aniline nitrogen, a tertiary amine within a piperidine ring, and a substituted aromatic system, solvent selection transcends mere dissolution. It becomes a critical parameter that dictates reaction kinetics, equilibrium position, selectivity, and ultimately, the yield and purity of the desired product. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making informed solvent choices in reactions involving this versatile building block. We will delve into the physicochemical properties of the target molecule, explore the interplay between solvent characteristics and common reaction types, and present detailed protocols for systematic solvent screening.

Physicochemical Profile and Solubility Characteristics

3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline (CAS No: 1018517-70-8) is a molecule that presents a unique combination of polar and non-polar features. The aniline moiety offers sites for hydrogen bonding and possesses a degree of polarity, while the piperidine ring and the ethyl linker contribute to its lipophilic character. A thorough understanding of its solubility in a range of common laboratory solvents is the foundational step in designing successful reaction conditions.

Table 1: Qualitative Solubility Profile of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe aniline and piperidine nitrogens can act as hydrogen bond acceptors, and the aniline N-H can act as a hydrogen bond donor. Solubility in water is expected to be limited but will increase significantly in acidic aqueous solutions due to salt formation.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)Soluble to Highly SolubleThese solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule and are generally good solvents for a wide range of organic compounds.
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneModerately Soluble to SolubleTHF and 1,4-dioxane are expected to be good solvents. Diethyl ether, being less polar, may show lower solubility.
Chlorinated Dichloromethane (DCM), ChloroformSoluble to Highly SolubleThese solvents are effective at dissolving a wide range of organic molecules and should readily solubilize the target compound.
Aromatic Toluene, XyleneSolubleThe aromatic ring of the aniline will interact favorably with aromatic solvents through π-π stacking.
Non-Polar Aliphatic Hexanes, HeptaneSparingly Soluble to InsolubleThe overall polarity of the molecule is too high for significant solubility in non-polar aliphatic solvents.

Solvent Selection for Key Transformations

The optimal solvent for a given reaction is one that not only dissolves the reactants but also favorably influences the reaction mechanism. Below, we discuss solvent considerations for three common reaction types involving 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline.

N-Acylation of the Aniline Moiety

The acylation of the primary aniline nitrogen is a fundamental transformation. The choice of solvent can impact the reaction rate and the management of byproducts, such as the acid generated from acyl halides or anhydrides.

Causality Behind Solvent Choice:

  • Aprotic Solvents are Preferred: Protic solvents can compete with the aniline as a nucleophile, reacting with the acylating agent. Therefore, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally favored.

  • Role of a Base: An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine, is crucial to neutralize the acid byproduct. In some cases, a solvent like pyridine can serve as both the solvent and the base.[1]

  • Polarity and Reaction Rate: More polar aprotic solvents can stabilize the charged intermediates in the reaction mechanism, potentially increasing the reaction rate.

Diagram 1: N-Acylation Workflow

cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A Dissolve 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline in an aprotic solvent (e.g., DCM) B Add a non-nucleophilic base (e.g., Triethylamine) A->B C Cool the solution to 0 °C B->C D Add acylating agent (e.g., Acetyl Chloride) dropwise C->D E Allow to warm to room temperature and stir D->E F Quench with aqueous solution E->F G Extract with organic solvent F->G H Purify by chromatography or recrystallization G->H

Caption: Workflow for N-Acylation.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

For the synthesis of more complex derivatives, the aniline ring can be further functionalized via cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, is a powerful tool. Solvent choice is critical for the stability and activity of the palladium catalyst.

Causality Behind Solvent Choice:

  • Solvent Mixtures are Common: A mixture of an organic solvent and an aqueous base is often employed. The organic solvent solubilizes the aryl halide and the organoboron reagent, while the aqueous phase contains the inorganic base (e.g., K₂CO₃, Cs₂CO₃) necessary for the catalytic cycle.

  • Aprotic Polar Solvents: Solvents like 1,4-Dioxane, Tetrahydrofuran (THF), or Dimethylformamide (DMF) are frequently used. They are capable of dissolving both the organic reactants and, to some extent, the palladium catalyst complex.

  • Degassing is Crucial: Many palladium catalysts are sensitive to oxygen. Therefore, solvents should be thoroughly degassed prior to use to prevent catalyst deactivation.

Diagram 2: Suzuki-Miyaura Coupling Workflow

cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Combine 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline derivative (as aryl halide), boronic acid/ester, and base B Add degassed solvent system (e.g., Dioxane/Water) A->B C Add Palladium catalyst and ligand B->C D Heat the reaction mixture under inert atmosphere C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and dilute with water E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Purify by column chromatography G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. In the context of our target molecule, this could involve reacting a halogenated derivative with another amine or ammonia equivalent.

Causality Behind Solvent Choice:

  • Aprotic, Non-polar to Moderately Polar Solvents: Toluene, xylene, or 1,4-dioxane are commonly used solvents.[2][3] These solvents are generally non-coordinating and do not interfere with the catalytic cycle.

  • Strong Base Requirement: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The solubility of these bases in the reaction solvent is an important consideration.

  • Ligand Effects: The choice of phosphine ligand for the palladium catalyst is crucial and can be influenced by the solvent. The solvent can affect the conformation and stability of the active catalytic species.

Diagram 3: Buchwald-Hartwig Amination Workflow

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Amination Reaction cluster_workup Work-up and Purification A Combine aryl halide derivative, amine, and strong base (e.g., NaOtBu) B Add anhydrous, degassed solvent (e.g., Toluene) A->B C Add Palladium catalyst and ligand B->C D Heat the reaction mixture C->D E Monitor reaction completion D->E F Cool and quench the reaction E->F G Filter and extract the product F->G H Purify by chromatography G->H

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocols

Protocol 1: Determining the Qualitative Solubility of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

This protocol provides a systematic approach to experimentally determine the qualitative solubility of the target compound in a range of common laboratory solvents.[4][5][6][7][8]

Materials:

  • 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

  • Small test tubes or vials

  • Vortex mixer

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, THF, DCM, toluene, hexanes)

  • 5% HCl (aq)

  • 5% NaOH (aq)

Procedure:

  • Initial Screening in Water: To a test tube containing approximately 10-20 mg of the compound, add 1 mL of deionized water. Vortex the mixture vigorously for 1 minute. Observe and record the solubility (e.g., freely soluble, partially soluble, insoluble).

  • Screening in Organic Solvents: Repeat step 1 for each of the selected organic solvents. Record your observations.

  • Acid/Base Solubility: For solvents where the compound was insoluble or sparingly soluble, add a few drops of 5% HCl to the aqueous suspension and observe any changes in solubility. Repeat in a separate tube with 5% NaOH. This will indicate the formation of soluble salts.

Data Interpretation:

  • Solubility in polar protic solvents indicates the presence of hydrogen bonding capabilities.

  • Solubility in polar aprotic solvents suggests strong dipole-dipole interactions.

  • Solubility in non-polar solvents points to significant lipophilic character.

  • Increased solubility in acidic water confirms the basic nature of the amine functional groups.

Protocol 2: Small-Scale Reaction for Optimal Solvent Screening

Before committing to a large-scale reaction, it is prudent to perform small-scale trials to identify the optimal solvent.

Materials:

  • Reactants for the desired transformation (e.g., 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, acylating agent, aryl halide, etc.)

  • Catalyst and ligands (if required)

  • Base (if required)

  • A selection of candidate solvents identified from the qualitative solubility screen

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and developing chamber or LC-MS for reaction monitoring

Procedure:

  • Set up Parallel Reactions: In separate vials, set up identical small-scale reactions, with the only variable being the solvent. Ensure all other parameters (stoichiometry, temperature, reaction time) are kept constant.

  • Reaction Execution: Add the reactants, catalyst, and base to each vial. Then, add the respective solvent to each vial. Place the vials in the heating block and stir at the desired temperature.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 24 hours), take a small aliquot from each reaction mixture and analyze it by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Analysis: Compare the reaction progress in each solvent. The optimal solvent will be the one that provides the highest conversion to the desired product with the fewest byproducts in the shortest amount of time.

Conclusion

The selection of an appropriate solvent is a multi-faceted challenge that requires a deep understanding of the substrate's properties and the reaction mechanism. For 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, its dual amine functionalities and mixed polarity necessitate a careful and systematic approach to solvent choice. By combining a theoretical understanding of solubility with empirical screening through small-scale experiments, researchers can significantly enhance the efficiency, selectivity, and overall success of their synthetic endeavors. This guide serves as a foundational resource to empower scientists in making rational and effective solvent selections for reactions involving this important chemical intermediate.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Available at: [Link].

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  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link].

  • Lee, J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(x), xxxx.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link].

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  • Dawre, M. & Qamruddin, M. A. (2022). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
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  • Shishkina, S. V., et al. (2021).
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  • Reddy, T. J., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-25.
  • Sakhteman, A., et al. (2011). Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives. Medicinal Chemistry Research, 20(8), 1259-1266.
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Application Notes and Protocols for 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Compound Identification and Hazard Assessment

Chemical Structure:

  • IUPAC Name: 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

  • Molecular Formula: C₁₄H₂₂N₂

Structural Features of Concern:

  • Aniline Moiety: The aromatic amine group is a key structural feature. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity, mutagenicity, and the ability to cause skin sensitization.[1][3][4][5] They can be readily absorbed through the skin, leading to systemic exposure.[2][5]

  • Tertiary Amine (Piperidine Ring): The substituted piperidine ring contributes to the compound's basicity and reactivity profile.

Anticipated Hazards:

Based on the hazards associated with structurally similar compounds like aniline, the following potential risks should be assumed for 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline:

  • Acute Toxicity: Potentially toxic if swallowed, inhaled, or absorbed through the skin.[1][6][7]

  • Skin and Eye Damage: May cause serious skin and eye irritation or burns upon direct contact.[1][2][6]

  • Sensitization: May cause an allergic skin reaction.[1][6]

  • Long-Term Health Effects: Suspected of causing genetic defects and cancer.[1][6] It may also cause damage to organs through prolonged or repeated exposure.[1][7]

  • Environmental Hazards: Aromatic amines can be very toxic to aquatic life.[1][5]

A thorough, experiment-specific risk assessment must be conducted before any work with this compound begins.[2][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier against all potential routes of exposure.[1]

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. [1] Always inspect gloves for signs of degradation before use and replace them immediately if compromised. Double gloving is advised for extended operations or when handling larger quantities.[1]
Eye Protection Safety goggles or a face shieldTight-fitting safety goggles are essential to protect against splashes. [6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat should be worn and fully buttoned.[1] A chemical-resistant apron provides an additional layer of protection against spills.[1]
Respiratory Protection NIOSH-approved respiratorAll handling of the compound must be performed within a certified chemical fume hood.[6] If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

Handling Protocols

Adherence to a systematic workflow is critical for safe handling.

Preparation and Engineering Controls
  • Designated Area: All work with 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline must be conducted in a designated area, such as a chemical fume hood, clearly marked with warning signs.[10]

  • Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly with adequate airflow.[1]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[1]

  • Spill Kit: A chemical spill kit appropriate for organic amines must be readily available.[1]

Dispensing and Aliquoting Workflow

The following diagram outlines the standard procedure for handling and dispensing the compound.

G cluster_prep Preparation Phase cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep1 Don all required PPE prep2 Verify fume hood function prep1->prep2 prep3 Prepare spill kit prep2->prep3 handle1 Place compound in fume hood prep3->handle1 handle2 Allow compound to equilibrate to room temperature handle1->handle2 handle3 Carefully unseal container handle2->handle3 handle4 Use clean, compatible tools for transfer (e.g., spatula, pipette) handle3->handle4 handle5 Dispense required amount into a tared, labeled vessel handle4->handle5 handle6 Securely reseal primary container handle5->handle6 clean1 Decontaminate handling tools and surfaces handle6->clean1 clean2 Dispose of contaminated waste in labeled hazardous waste container clean1->clean2 clean3 Return primary container to designated storage clean2->clean3 clean4 Remove PPE and wash hands thoroughly clean3->clean4

Caption: Workflow for safe dispensing of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline.

Storage Protocols

Proper storage is crucial to maintain the compound's stability and prevent hazardous situations. Anilines are susceptible to degradation from air, light, and heat, which can lead to the formation of colored impurities and potential polymerization.[11][12]

Storage Conditions
ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation, which is a common degradation pathway for anilines.[11][13]
Temperature Store in a cool, dry location, ideally refrigerated (2-8°C).Reduces the rate of potential degradation reactions.[11][14]
Light Protect from light by using an amber or opaque container.Light can initiate or accelerate degradation and polymerization.[6][7][11]
Container Use a tightly sealed, properly labeled container made of a compatible material (e.g., amber glass).Prevents exposure to air and moisture and ensures proper identification.[13][14]
Location Store in a well-ventilated, designated chemical storage cabinet.[8][10][15]Segregates the compound from incompatible materials and general laboratory traffic.
Chemical Incompatibility

This compound must be stored separately from the following classes of chemicals to avoid dangerous reactions:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Acids: Can cause a strong exothermic reaction.

  • Acid Chlorides and Anhydrides: Can react violently.

  • Heat and Ignition Sources: The compound may be combustible.[6][7]

A chemical compatibility chart should always be consulted when organizing storage.[16]

Long-Term Storage Workflow

G cluster_storage_details Designated Storage Area receive Receive Compound inspect Inspect Container Integrity receive->inspect label_check Verify Label Information inspect->label_check storage_prep Prepare for Storage label_check->storage_prep inert_gas Blanket with Inert Gas (if necessary) storage_prep->inert_gas seal Tightly Seal Container inert_gas->seal storage_loc Place in Designated Storage seal->storage_loc log Log in Chemical Inventory storage_loc->log spec1 Cool & Dry storage_loc->spec1 spec2 Well-Ventilated spec3 Away from Incompatibles spec4 Protected from Light

Caption: Protocol for receiving and storing 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline.

Waste Disposal and Decontamination

  • Waste Collection: All waste contaminated with 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, including gloves, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[1][10]

  • Disposal: Waste must be managed as dangerous chemical waste and disposed of through an approved hazardous waste disposal service.[10] Do not dispose of this chemical down the drain or in regular trash.[10]

  • Decontamination: Spills should be cleaned up immediately by personnel with appropriate training and PPE. Use an inert absorbent material like vermiculite or sand.[6] The affected area should then be decontaminated.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][17]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek immediate medical attention.[6][17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]

References

  • BenchChem. Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • DIPLOMATA COMERCIAL. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • University of California, Riverside Environmental Health & Safety. Aniline.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • DIPLOMATA COMERCIAL. Amine Storage Conditions: Essential Guidelines for Safety.
  • Knowledge. What are the health and safety guidelines for Aniline in workplaces?.
  • BenchChem. Personal protective equipment for handling 4-Methyl-2-(4-methylphenoxy)aniline.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Washington State University Environmental Health & Safety. Aniline.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • BenchChem. Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • BenchChem. Storage and stability issues of ortho-alkenyl anilines.
  • Fisher Scientific. SAFETY DATA SHEET - 3-(Piperidin-1-ylmethyl)aniline.
  • Fisher Scientific. SAFETY DATA SHEET - 3-(Piperidin-1-ylmethyl)aniline.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Ethynylaniline.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - N-Methylaniline.
  • Unuversity of Wisconsin-Madison. Chemical Compatibility Chart.
  • PubChem - NIH. Aniline.

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Topic: A Robust and Scalable Two-Step Synthesis of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, field-proven guide for the scale-up synthesis of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, a valuable substituted aniline intermediate in pharmaceutical development. We present a highly efficient, two-step synthetic route commencing from the readily available starting material, 2-(3-nitrophenyl)ethanol. The strategy involves an initial activation of the alcohol via mesylation, followed by a direct nucleophilic substitution with 4-methylpiperidine to yield the nitro-intermediate. The final step is a clean and high-yielding catalytic hydrogenation to furnish the target aniline. This protocol is designed for scalability, emphasizing process control, safety, and high purity of the final product. The causality behind experimental choices, detailed step-by-step protocols, and critical scale-up considerations are thoroughly discussed to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

The synthesis of substituted anilines is a cornerstone of medicinal chemistry and process development.[1][2] The target molecule, 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, incorporates key structural motifs common in pharmacologically active agents. A successful scale-up synthesis requires a strategy that is not only high-yielding but also economically viable, safe, and reproducible.

The chosen synthetic pathway is a two-step process designed to maximize efficiency and minimize purification challenges.

Key Strategic Decisions:

  • Starting Material: We begin with 2-(3-nitrophenyl)ethanol.[3] The strategic use of the nitro-analogue of the target aniline is crucial. The nitro group is a stable and unreactive placeholder for the amine, which prevents unwanted side reactions that the highly nucleophilic aniline group would otherwise undergo during the alkylation step. It is readily reduced to the desired aniline in the final step under mild conditions.[4][5]

  • Two-Step Approach: The synthesis is broken down into two distinct, high-conversion steps:

    • Formation of the C-N Bond: An SN2 reaction between an activated form of the alcohol and 4-methylpiperidine. We opt for mesylation to convert the primary alcohol into an excellent leaving group. This is a reliable and well-established transformation.

    • Reduction of the Nitro Group: Catalytic hydrogenation using Palladium on carbon (Pd/C) is selected as the method of choice.[4] This method is exceptionally clean, typically proceeding with high chemoselectivity, and avoids the use of stoichiometric metal reductants (like Fe or SnCl2) which generate significant metal waste, complicating product isolation and purification on a large scale.[4][6]

This linear approach ensures a convergent and controllable process suitable for multi-gram to kilogram scale production.

Overall Synthesis Workflow

The complete synthetic pathway is illustrated below.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Final Product Synthesis A 2-(3-Nitrophenyl)ethanol B 1-[2-(3-Nitrophenyl)ethyl]-4-methylpiperidine A->B  1. MsCl, TEA, DCM, 0 °C to RT  2. 4-Methylpiperidine, RT C 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline B->C  H2 (50 psi), 10% Pd/C, Ethanol, RT

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline. This resource is designed for drug development professionals and research scientists who may encounter challenges in obtaining this intermediate with the high degree of purity required for subsequent synthetic steps and regulatory compliance. The unique bifunctional nature of this molecule—possessing both a weakly basic aromatic amine and a strongly basic tertiary aliphatic amine—presents specific purification hurdles that demand a nuanced and well-understood approach.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline?

The two most effective methods for purifying this compound are flash column chromatography and recrystallization. The choice depends on the impurity profile and the scale of your reaction.

  • Flash Column Chromatography: This is the most versatile method, especially for removing closely related impurities or when dealing with complex crude mixtures. However, the basic nature of the target molecule requires special consideration to prevent poor separation and yield loss due to strong interactions with standard silica gel.[1][2]

  • Recrystallization: If the crude material is relatively pure (>85-90%) and solid, recrystallization can be a highly efficient and scalable method for removing minor impurities.[3][4] The key challenge is identifying a suitable solvent or solvent system where the compound's solubility is significantly different at high and low temperatures.[3]

Q2: What are the common impurities I should anticipate when synthesizing this compound?

Impurities are highly dependent on the synthetic route employed. However, common classes of impurities include:

  • Process-Related Impurities: These originate from the reaction itself.[5]

    • Unreacted Starting Materials: For example, residual 3-aminophenylethanol or 4-methylpiperidine.

    • By-products: Such as products of over-alkylation or side reactions involving functional groups.

    • Residual Catalysts or Reagents: Trace metals from hydrogenation catalysts or leftover coupling reagents.

  • Degradation Impurities: The aniline moiety is susceptible to oxidation, especially when exposed to air and light over time.[5] This can lead to the formation of colored polymeric by-products, which manifest as a darkening of the material from a pale yellow to a dark brown.[6]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC/LC-MS): This is the gold standard for quantitative purity analysis.[7] A well-developed HPLC method can separate and quantify the target compound and its impurities with high sensitivity and resolution. Coupling with a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of unknown impurity peaks.[7][8]

  • Gas Chromatography (GC/GC-MS): Suitable for volatile impurities and can provide complementary information to HPLC.[9][10] A derivatization step may be necessary for the non-volatile aniline compound itself.[11]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of the desired product and can detect impurities if they are present at levels typically >1%. It is especially useful for identifying process-related impurities whose structures may be inferred from the synthetic route.[12]

Q4: What are the critical safety considerations when handling 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline?

Like many aniline derivatives, this compound should be handled with care. It is presumed to be toxic and can be absorbed through the skin.[6][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), a lab coat, and safety glasses with side shields.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors or dust.[14]

  • Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention for any significant exposure.[14]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments, providing both the causal explanation and a validated solution.

Issue 1: Severe peak tailing and poor recovery during silica gel chromatography.

Cause: This is the most common problem when purifying basic amines on standard silica gel. The surface of silica gel is populated with acidic silanol groups (Si-OH), which strongly and often irreversibly bind to the basic nitrogen atoms in your compound. This acid-base interaction leads to long, trailing peaks and potential loss of the compound on the column.[1][2]

Solutions:

  • Mobile Phase Modification (Competing Base): The most straightforward solution is to deactivate the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.[2][15]

    • Method: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

    • Mechanism: The small, mobile base (TEA) will preferentially interact with the silanol groups, effectively shielding your larger target molecule from these strong binding sites and allowing it to elute symmetrically.

  • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

    • Basic Alumina: Alumina is generally less acidic than silica and can be purchased in neutral or basic grades, providing a more inert surface for amine purification.[15]

    • Amine-Functionalized Silica: These commercially available columns have an amine-based functional group covalently bonded to the silica surface. This creates a basic environment that repels other basic compounds, preventing the problematic acid-base interactions and leading to excellent peak shapes.[1][2]

Workflow: Troubleshooting Poor Chromatographic Separation

The following diagram outlines a logical workflow for diagnosing and solving common issues in flash chromatography purification.

G start Start: Crude material ready for purification check_tlc 1. Run TLC with standard solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->check_tlc good_sep Good Separation? (Rf ~0.2-0.3, no streaking) check_tlc->good_sep run_column Proceed with Flash Chromatography good_sep->run_column Yes streaking Streaking/Tailing Observed? good_sep->streaking No end Purification Optimized run_column->end add_modifier 2. Add Modifier: Add 1% Triethylamine (TEA) to mobile phase and re-run TLC streaking->add_modifier Yes poor_sep Poor Separation (Overlapping Spots)? streaking->poor_sep No tailing_resolved Tailing Resolved? add_modifier->tailing_resolved tailing_resolved->run_column Yes change_stationary 4. Change Stationary Phase: Consider Basic Alumina or Amine-Functionalized Silica tailing_resolved->change_stationary No change_solvent 3. Change Solvent System: Try a more polar or less polar system. (e.g., switch DCM/MeOH for Hex/EtOAc) poor_sep->change_solvent Yes sep_improved Separation Improved? change_solvent->sep_improved sep_improved->run_column Yes sep_improved->change_stationary No change_stationary->end

Caption: A decision tree for troubleshooting common flash chromatography issues.

Issue 2: The compound "oils out" instead of forming crystals during recrystallization.

Cause: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated to a high degree, or when the melting point of the solute is lower than the temperature of the solution from which it is separating. Impurities can also suppress the melting point and inhibit crystal formation.

Solutions:

  • Reduce the Rate of Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling favors precipitation over crystallization.[3]

  • Dilute the Solution: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture, heat to re-dissolve everything, and then attempt to cool slowly again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Data Presentation: Solvent Selection for Chromatography

The following table provides starting points for solvent systems to be screened by Thin-Layer Chromatography (TLC) for the purification of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline.

Stationary PhaseSolvent System (v/v)ModifierTarget RfRationale & Comments
Silica Gel Dichloromethane : Methanol (98:2 to 90:10)1% Triethylamine0.2 - 0.3A standard choice for moderately polar compounds. The TEA is crucial to prevent peak tailing.[1][15]
Silica Gel Ethyl Acetate : Hexane (50:50 to 80:20)1% Triethylamine0.2 - 0.3Offers different selectivity compared to DCM/MeOH. May be better for less polar impurities.
Basic Alumina Ethyl Acetate : Hexane (70:30 to 100:0)None0.2 - 0.4The basic stationary phase eliminates the need for a mobile phase modifier. Good for acid-sensitive compounds.[15]
C18 Reversed-Phase Acetonitrile : Water (30:70 to 70:30)0.1% Formic Acid or Ammonium Hydroxidek' = 2-10Useful for highly polar impurities. The mobile phase pH must be controlled to ensure consistent retention.

Experimental Protocol: Flash Chromatography with a TEA-Modified Mobile Phase

This protocol provides a detailed methodology for purifying the title compound on a laboratory scale (~1-5 g).

1. Preparation of the Slurry and Column Packing:

  • Select an appropriate size flash chromatography column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude material by weight).

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 2% Methanol in Dichloromethane + 1% Triethylamine). The consistency should be like thin yogurt.

  • Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly, ensuring a flat, undisturbed top surface. Elute with 2-3 column volumes of the mobile phase to ensure consistent packing.

2. Sample Loading:

  • Dissolve the crude 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline in a minimal amount of the mobile phase or dichloromethane.

  • (Recommended) Add a small amount of silica gel (~1-2 times the weight of your crude product) to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as dry loading.

  • Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • If a gradient elution is required (as determined by TLC), gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., Methanol).

  • Collect fractions in test tubes or vials. Monitor the elution of the compound using TLC by spotting small aliquots from each fraction.

  • Combine the fractions that contain the pure product.

4. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • To remove residual triethylamine, the resulting oil or solid can be co-evaporated with a solvent like dichloromethane or dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate, followed by drying and evaporation.

  • Place the final product under high vacuum to remove any remaining solvent traces.

References

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  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

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  • Benchchem Application Note. (2025). High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)
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  • Riggin, R. M., Cole, T. F., & Birts, M. A. (1983). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • Wang, Z., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(1), 1633-1645. [Link]

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Overcoming steric hindrance in reactions with 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 1018517-70-8 | Molecule Type: Hybrid Aniline-Tertiary Amine Scaffold

Executive Summary: The "Scorpion" Conformation Challenge

Welcome to the Technical Support Center. You are likely here because standard protocols (EDC/HOBt or generic Buchwald conditions) have failed to functionalize the aniline nitrogen of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline .

While this molecule appears to be a simple meta-substituted aniline, it presents a unique "Steric-Electronic Trap" :

  • The Scorpion Tail: The flexible ethyl-piperidine side chain can fold back. The basic tertiary amine (pKa ~10.5) can form an intramolecular hydrogen bond with the aniline N-H (pKa ~4.0), locking the nucleophile in a pseudo-cyclic, unreactive conformation.

  • Catalyst Poisoning: In transition metal catalysis, the distal tertiary amine acts as a "soft" ligand, competitively binding to Palladium (Pd) or Copper (Cu) centers and displacing the intended phosphine ligands.

  • Proton Sponging: In acid-catalyzed reactions, the piperidine moiety acts as a proton sink, altering the stoichiometry of activation steps.

This guide provides field-proven workarounds for these specific failure modes.

Module 1: Troubleshooting Amide Couplings

User Query: "I am trying to couple a bulky carboxylic acid to the aniline, but yields are <20% with EDC/HOBt. The starting material remains unconsumed."

Root Cause Analysis

The "Scorpion Effect" is likely at play. The internal hydrogen bond reduces the nucleophilicity of the aniline. Furthermore, standard carbodiimides (EDC) are often too slow to compete with the rapid salt formation between the carboxylic acid and the basic piperidine tail, which precipitates or inactivates the reagents.

Solution: The "Power-Coupling" Protocol (T3P/Pyridine System)

Switch to Propylphosphonic Anhydride (T3P) . T3P is highly sterically demanding (preventing side reactions) and operates well in non-nucleophilic basic media which disrupts the internal H-bond.

Optimized Protocol:

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (T3P works best in these; avoid DMF if possible to simplify workup).

  • Base: Pyridine (3.0 equiv). Why? Pyridine is a weaker base than the piperidine tail but sufficient to drive the T3P cycle. It prevents the "proton sponge" effect of the tertiary amine from killing the reaction.

  • Additives: None required.

Step-by-Step:

  • Dissolve the carboxylic acid (1.1 equiv) and 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline (1.0 equiv) in EtOAc (0.1 M).

  • Add Pyridine (3.0 equiv). Stir for 5 mins to disrupt internal H-bonds.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 12h.

  • Workup (Critical): Quench with water. The product is basic. Extract into organic phase, then wash with saturated NaHCO3 (removes acid) and brine . Do not use acidic washes or you will lose your product to the aqueous layer.

Module 2: Troubleshooting Buchwald-Hartwig Cross-Couplings

User Query: "My Pd-catalyzed arylation is failing. The catalyst turns black immediately (Pd black precipitation), or I get no conversion."

Root Cause Analysis

The tertiary piperidine nitrogen is coordinating to the Pd(II) oxidative addition complex, displacing the phosphine ligand. This leads to catalyst decomposition (Pd black). Standard ligands like BINAP or DPPF are often displaced by the high local concentration of the "tethered" amine.

Solution: The "Bulky Shield" Strategy

You must use a ligand that is sterically bulky enough to prevent the piperidine nitrogen from approaching the metal center. BrettPhos or RuPhos are the gold standards here.

Decision Matrix for Ligand Selection:

Coupling PartnerRecommended LigandCatalyst PrecursorBase
Aryl Bromide/Iodide RuPhos RuPhos-Pd-G4NaOtBu
Aryl Chloride BrettPhos BrettPhos-Pd-G4LHMDS
Heteroaryl Halide tBuBrettPhos tBuBrettPhos-Pd-G3K3PO4

Visualization of the Interference Mechanism:

CatalystPoisoning Aniline 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Coordination Piperidine Tail Coordinates Pd Aniline->Coordination Flexible Tail Pd_Active Active Pd(0) Catalyst Pd_Active->Coordination Vulnerable Metal Center Poisoning Ligand Displacement (Catalyst Death) Coordination->Poisoning Irreversible Solution Solution: Use Bulky Ligand (BrettPhos/RuPhos) Solution->Pd_Active Protects Metal Center

Caption: The "Scorpion Effect" where the distal tertiary amine coordinates to the Palladium center, leading to catalyst deactivation. Bulky ligands prevent this interaction.[1]

Module 3: Purification & Handling FAQs

Q: The product streaks on silica gel columns. How do I purify it? A: The molecule is a diamine. Silica is acidic and binds the basic piperidine strongly.

  • Fix 1: Use DCM/MeOH/NH4OH (90:9:1) as the eluent. The ammonia competes for the silica acidic sites.

  • Fix 2: Pre-treat the silica column with 1% Triethylamine in Hexanes before loading.

  • Fix 3 (Recommended): Use Reverse Phase (C18) chromatography with a high-pH buffer (10mM Ammonium Bicarbonate, pH 10). At high pH, the amine is neutral and retains well on C18.

Q: I see two spots on TLC that merge? A: This is often the "Salt vs. Free Base" phenomenon. The piperidine tail can pick up protons from the silica or solvent. Ensure your TLC chamber has a drop of Ammonium Hydroxide or Triethylamine in the solvent system to force the molecule into a single Free Base state.

Summary of Reactivity Data
Reaction TypeStandard ReagentOutcomeRecommended FixMechanism of Fix
Amide Coupling EDC / HOBtFail (<20%)T3P / Pyridine High activation energy; Pyridine buffers the basic tail.
Amide Coupling HATU / DIPEAModerate (40-60%)HATU / Collidine Collidine is less nucleophilic than DIPEA, reducing side reactions.
Buchwald C-N Pd(PPh3)4Fail (0%)RuPhos-Pd-G4 Ligand bulk prevents piperidine coordination.
Reductive Amination NaBH(OAc)3Good (80%)Ti(OiPr)4 additiveTitanium acts as a Lewis acid to activate the ketone and mask the amine.
References
  • Buchwald-Hartwig Amination of Anilines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • Source:

  • Amide Coupling with Difficult Amines

    • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
    • Source:

  • T3P Reagent Utility

    • Patterson, et al. (2011). "Propylphosphonic Anhydride (T3P)
    • Source:

  • Handling Basic Anilines

    • BenchChem Technical Support.[1] (2025).[1][2][3] "Amide Coupling Reactions with Electron-Rich Amines."

    • Source:

Disclaimer: This guide assumes standard laboratory safety protocols. The reactivity of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline can vary based on the specific electrophile used. Always perform a pilot reaction on a 10-50mg scale.

Sources

Resolving stability issues of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

A Guide to Understanding and Resolving Solution Stability Challenges

Welcome to the technical support guide for 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline (CAS No: 1018517-70-8).[1] This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability issues encountered when working with this compound in solution. As a molecule incorporating both an aniline and a piperidine moiety, it presents unique challenges that require a systematic and mechanistically informed approach to handling and formulation.

Section 1: Core Stability Concerns & Troubleshooting FAQs

This section addresses the most frequently encountered stability problems in a direct question-and-answer format.

Q1: My solution of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is rapidly turning yellow or brown. What is the cause and how can I prevent it?

Answer: This discoloration is a classic indicator of the oxidation of the aniline moiety. The primary amino group (-NH₂) is an electron-donating group, which makes the attached aromatic ring electron-rich and highly susceptible to oxidation.[2] This process can be initiated by atmospheric oxygen, metal ion contaminants, or light, leading to the formation of highly colored impurities like nitroso, nitro, and polymeric species.[2][3]

Immediate Troubleshooting Steps:

  • Work Under an Inert Atmosphere: The most effective preventative measure is to remove oxygen from the environment.[2] Prepare your solutions and conduct experiments under a blanket of an inert gas like nitrogen or argon.

  • Control the pH: The rate of aniline oxidation is highly pH-dependent.[2] While the compound's two basic nitrogens complicate pH adjustment, maintaining a slightly acidic pH (e.g., pH 4-6) can significantly slow oxidation by protonating the aniline nitrogen, making it less susceptible to oxidation. However, this may impact solubility, requiring a careful balance.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of the compound immediately before use to minimize exposure to degradative conditions.

Q2: My compound is precipitating from my aqueous buffer after dilution from a DMSO stock. How can I improve its solubility?

Answer: This is a common challenge for compounds with significant nonpolar character, like the piperidine and ethyl-aniline backbone of this molecule.[4] The issue arises when the compound, happily dissolved in a strong organic solvent like DMSO, is "shocked" into an aqueous environment where its solubility is much lower.

Strategies for Solubility Enhancement:

  • Optimize Co-Solvent Concentration: Ensure the final concentration of DMSO (or another organic co-solvent) in your aqueous buffer is as high as your experiment can tolerate, typically up to 1%, without adversely affecting the biological system.[4]

  • Utilize Solubilizing Excipients:

    • Cyclodextrins: These molecules have a hydrophobic interior that can encapsulate poorly soluble guest molecules, like your compound, forming an inclusion complex with enhanced aqueous solubility.[4][5] Beta-cyclodextrin and its derivatives (e.g., HP-β-CD, SBE-β-CD) are common choices.

    • Surfactants: Non-ionic surfactants like Polysorbate 80 or Cremophor EL can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility.

  • pH Adjustment: The compound has two basic centers: the aniline nitrogen (pKa ~4-5) and the piperidine nitrogen (pKa ~10-11). At a neutral pH of 7, the piperidine will be largely protonated, forming a salt and increasing aqueous solubility. Adjusting the pH to be slightly acidic (e.g., pH 5-6) will ensure both nitrogens are protonated, which often maximizes water solubility.

Q3: I am observing new peaks in my HPLC/LC-MS analysis over time. What are the likely degradation pathways?

Answer: The appearance of new peaks indicates chemical degradation. For 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, the two most probable degradation pathways involve the aniline group.

  • Oxidative Degradation: As discussed in Q1, oxidation of the aniline is a primary concern. This can lead to a cascade of products, including hydroxylamines, nitroso compounds, and eventually colored polymeric species. The initial steps often involve the formation of radical cations.

  • Photodegradation: Aniline and its derivatives can be susceptible to degradation upon exposure to UV or even ambient light. This process can also proceed through oxidative pathways.

To definitively identify these pathways and develop a robust, stability-indicating analytical method, a forced degradation study is the industry-standard approach.[6] This involves intentionally stressing the compound under various conditions to generate potential degradants.

Section 2: In-Depth Investigation & Mitigation Protocols

Protocol 1: Foundational Forced Degradation Study

This protocol provides a framework for identifying the degradation pathways and developing a stability-indicating analytical method.

Objective: To intentionally degrade 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline under controlled stress conditions to understand its liabilities.

Materials:

  • 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Acids/Bases: 0.1 M HCl, 0.1 M NaOH

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • UV-Vis Spectrophotometer or Photostability Chamber

  • HPLC or UPLC system with UV/PDA and/or Mass Spectrometry (MS) detection[7]

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set Up Stress Conditions: In separate, clearly labeled vials, subject the compound to the following conditions. Aim for 5-20% degradation.

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl (1:1 v/v). Heat at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH (1:1 v/v). Heat at 60°C for 2, 8, and 24 hours.

    • Oxidation: Mix stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 2, 8, and 24 hours.

    • Thermal Degradation: Store a vial of the stock solution at 80°C for 24 and 48 hours.

    • Photolytic Degradation: Expose a solution (in a quartz cuvette or appropriate transparent vial) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC/LC-MS analysis.

  • Data Interpretation: Analyze the chromatograms. The goal is to develop an HPLC method that can separate the parent peak from all major degradation peaks. Use a PDA detector to check for peak purity. Use MS to identify the masses of the degradants to help propose degradation pathways.

Below is a diagram illustrating the general workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (HCl, Heat) Stock->Acid Expose Aliquots Base Basic (NaOH, Heat) Stock->Base Expose Aliquots Oxidative Oxidative (H2O2, RT) Stock->Oxidative Expose Aliquots Thermal Thermal (Heat) Stock->Thermal Expose Aliquots Photo Photolytic (Light/UV) Stock->Photo Expose Aliquots Analysis HPLC / LC-MS Analysis Acid->Analysis Sample at Timepoints Base->Analysis Sample at Timepoints Oxidative->Analysis Sample at Timepoints Thermal->Analysis Sample at Timepoints Photo->Analysis Sample at Timepoints Interpretation Identify Degradants & Assess Peak Purity Analysis->Interpretation

Caption: Workflow for a Forced Degradation Study.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To establish a robust analytical method capable of separating the active compound from its potential degradation products and impurities.

Starting Point Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: UV at 254 nm or a wavelength maximum determined by UV scan.

  • Column Temperature: 30°C.

Method Validation:

  • Inject a mixture of the stressed samples from Protocol 1.

  • Adjust the gradient to ensure baseline separation between the parent peak and all major degradant peaks.

  • The method is considered "stability-indicating" when it can resolve all relevant species, demonstrating specificity.

Protocol 3: Practical Strategies for Solution Stabilization

Objective: To prepare a solution of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline with enhanced stability for experimental use.

Step-by-Step Methodology:

  • Solvent Degassing: Before use, degas all aqueous buffers and solvents by sparging with nitrogen or argon for 15-20 minutes or by sonication under vacuum. This removes dissolved oxygen.

  • pH Buffering: Prepare your final solution in a buffer system that maintains a slightly acidic pH, such as an acetate or citrate buffer in the pH 4-6 range. Verify the final pH after the compound is dissolved.

  • Use of Antioxidants (Optional): If permitted by your experimental system, consider adding a small amount of an antioxidant.

    • Ascorbic Acid (Vitamin C): A common, water-soluble antioxidant. A final concentration of 0.01-0.1% (w/v) is a good starting point.

    • Butylated Hydroxytoluene (BHT): An effective antioxidant for more organic-based solutions.

  • Headspace Purge: After preparing the solution in its final storage vial, gently flush the headspace with nitrogen or argon before sealing the container.

  • Protection from Light: Store the solution in an amber vial or wrap the vial in aluminum foil to protect it from light.[5]

  • Storage Temperature: Store the solution at a controlled, cool temperature (e.g., 2-8°C), but be vigilant for precipitation as described in Q2. If precipitation occurs at low temperatures, storage at controlled room temperature (20-25°C) may be preferable if chemical stability is sufficient.

This diagram shows the primary point of chemical instability and the corresponding interventions.

G cluster_compound cluster_degradation cluster_stressors cluster_mitigation Parent 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline (Aniline Moiety) Degradants Oxidized Impurities (Colored Products, e.g., Nitroso, Imines) Parent->Degradants Degrades via O2 Atmospheric O2 O2->Parent Initiate Oxidation Light UV/Visible Light Light->Parent Initiate Oxidation Metal Metal Ions Metal->Parent Initiate Oxidation Inert Inert Atmosphere (N2, Ar) Inert->O2 Blocks Antioxidant Antioxidants Antioxidant->Parent Protects pH pH Control (Slightly Acidic) pH->Parent Protects Protect Light Protection Protect->Light Blocks

Caption: Primary degradation pathway and points of intervention.

Section 3: Data Summaries & Reference Information

Table 1: Recommended Solvents and General Storage Conditions
ParameterRecommendationRationale & Considerations
Primary Solvents DMSO, DMF, Methanol, EthanolHigh solubility for creating concentrated stock solutions.
Aqueous Buffers Acetate (pH 4-5.5), Citrate (pH 3-6.2)Buffering in the slightly acidic range can improve stability against oxidation. Always check for compound precipitation.
Storage Temp. 2-8°C (Refrigerated)Slows the rate of most chemical reactions. Caveat: Monitor for precipitation. If observed, store at controlled room temperature (20-25°C).[4]
Atmosphere Inert Gas (Nitrogen or Argon)Critical for preventing oxidation of the aniline moiety, especially for long-term storage or sensitive applications.[2]
Light Exposure Protect from Light (Amber Vials)Minimizes the risk of photolytic degradation.[5]

Section 4: References

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. (2024). Journal of Biomolecular Structure & Dynamics. [Link]

  • US3759926A - Piperidine derivatives as stabilizers - Google Patents. (1973). Google Patents.

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography - EPA. (1996). U.S. Environmental Protection Agency. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • Mechanisms and pathways of aniline elimination from aquatic environments - PMC - NIH. (1981). Applied and Environmental Microbiology. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules. [Link]

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (2002). Applied Microbiology and Biotechnology. [Link]

  • A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry. (2005). Journal of Chromatography A. [Link]

  • 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline - Lead Sciences. (n.d.). Lead Sciences. [Link]

  • Aniline replacement in drug-like compounds - Cresset Group. (2024). Cresset Group. [Link]

  • HPLC Methods for analysis of 4-Ethylaniline - HELIX Chromatography. (n.d.). HELIX Chromatography. [Link]

  • Reactions of Aniline - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

Sources

Technical Support Center: Strategies for Recrystallization of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth strategies and troubleshooting advice for obtaining this compound in high purity via recrystallization. Given the compound's hybrid structure, featuring a basic piperidine ring, a flexible ethyl linker, and an aniline moiety, specific challenges such as oiling out, impurity removal, and oxidation are common. This guide offers a systematic approach to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline that influence its recrystallization behavior?

A1: The molecule's recrystallization behavior is governed by three primary features:

  • The Aniline Moiety: The aromatic amine is weakly basic and prone to oxidation, which can lead to discoloration (often turning yellow, brown, or black) upon exposure to air and light.[1][2]

  • The 4-Methylpiperidine Ring: This aliphatic, cyclic amine is a stronger base than aniline. Its presence increases the compound's overall polarity and provides a site for potential salt formation, which can be exploited for purification.[3]

  • The Ethyl Linker & Overall Structure: The combination of a rigid aromatic ring and a flexible, non-polar alkyl/piperidine portion can make ordered packing into a crystal lattice difficult. This increases the likelihood of the compound separating from solution as a liquid (oiling out) rather than a solid, especially during rapid cooling or in the presence of impurities.[4]

Q2: My purified 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is always colored, even after recrystallization. What causes this and how can I prevent it?

A2: The coloration is almost certainly due to the oxidation of the aniline group, forming highly colored impurities.[5] Anilines are notoriously sensitive to atmospheric oxygen, and this process can be accelerated by light and heat.[1][6] To mitigate this:

  • Use Degassed Solvents: Before use, sparge your chosen recrystallization solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct the dissolution and crystallization steps under a blanket of nitrogen or argon.

  • Minimize Heat Exposure: While heating is necessary for dissolution, avoid prolonged periods at high temperatures. Use the minimum temperature necessary to fully dissolve the compound.

  • Consider Activated Charcoal: If the solution is colored after dissolution, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. However, this should be followed by a hot filtration step. Be aware that charcoal can also adsorb your product, potentially reducing the yield.

Q3: Is a single-solvent or a mixed-solvent system better for this compound?

A3: Due to the compound's dual polar (amines) and non-polar (aromatic and alkyl parts) nature, finding a single solvent with ideal solubility characteristics (sparingly soluble at room temperature, highly soluble when hot) can be challenging.[7] A mixed-solvent system often provides the necessary flexibility.[8] The typical approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) to the hot solution until turbidity appears.[9]

Troubleshooting Guide: Common Recrystallization Problems & Solutions

Problem 1: The compound "oils out," forming a liquid layer instead of crystals upon cooling.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[4] This is common for compounds with flexible chains or significant impurities that depress the melting point. The molecule 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is predisposed to this behavior. Oiled-out products are often less pure because the liquid phase can act as a solvent for impurities.[4]

  • Solutions:

    • Re-heat and Add More Solvent: Warm the mixture to redissolve the oil. Add a small additional volume (10-20%) of the hot solvent (or the "good" solvent in a mixed system) to lower the saturation temperature.[8]

    • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out. After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel, before moving it to an ice bath.

    • Change the Solvent System: Select a solvent system with a lower boiling point. For example, if you are using toluene, consider trying ethyl acetate or an ethyl acetate/hexane mixture.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin.[8]

Problem 2: No crystals form, even after the solution has cooled completely.

  • Causality: This usually indicates that the solution is not supersaturated, meaning too much solvent was used initially.[10] The concentration of the compound is too low for crystals to form.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration. Allow the concentrated solution to cool again.

    • Induce Crystallization: If the solution appears sufficiently concentrated, try inducing crystallization by scratching the flask or "seeding" the solution by adding a single, tiny crystal of the pure compound.[8]

    • Add an Anti-Solvent (if using a single solvent): If your compound is dissolved in a solvent like ethanol, you can try slowly adding a non-polar anti-solvent like hexane or water dropwise until persistent cloudiness is observed. Then, warm slightly to clarify and cool slowly.

Problem 3: The recrystallization yield is very low.

  • Causality: A low yield can result from several factors: using an excessive amount of solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent at the wrong temperature.[8]

  • Solutions:

    • Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions, allowing time for the solute to dissolve after each addition, to ensure you do not add a large excess.[8]

    • Pre-heat Your Filtration Apparatus: If a hot filtration step is necessary (e.g., to remove charcoal or insoluble impurities), ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper.

    • Wash Crystals with Ice-Cold Solvent: When washing the filtered crystals to remove residual mother liquor, always use a minimal amount of fresh, ice-cold recrystallization solvent. Using room-temperature solvent will redissolve a significant portion of your purified product.

    • Recover a Second Crop: The mother liquor (the filtrate after collecting the crystals) still contains dissolved product. Concentrating the mother liquor and re-cooling may yield a second, albeit likely less pure, crop of crystals.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is essential for identifying a suitable solvent system when one is not known.

  • Preparation: Place approximately 20-30 mg of your crude 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (see Table 1 for suggestions) dropwise, starting with 0.5 mL. Agitate the tube after each drop. Note if the compound dissolves readily at room temperature.

    • Ideal Candidate: The compound should be sparingly soluble or insoluble at room temperature. If it dissolves completely, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed system.

  • Heating: For the tubes where the compound was sparingly soluble, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If crystals form, place the tube in an ice-water bath for 15-20 minutes to assess the quantity of crystal recovery.

  • Selection: The best single solvent will dissolve the compound when hot but yield a large quantity of crystalline solid upon cooling. If no single solvent is ideal, identify a "good" solvent (dissolves the compound well) and a "poor" solvent (compound is insoluble) that are miscible with each other for a mixed-solvent system.

Table 1: Predicted Solvent Suitability for Recrystallization
Solvent ClassExample SolventsPredicted Solubility Behavior & Rationale
Polar Protic Ethanol, IsopropanolLikely to be a "good" solvent. The amine groups can hydrogen bond with the alcohol. May show high solubility even at room temperature, making it better for a mixed-solvent system.[7]
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileModerate to good solubility expected. The compound's polarity should allow dissolution. A good starting point for single-solvent trials.
Non-Polar Hexane, HeptaneLikely to be a "poor" solvent or anti-solvent. The compound's polar amine groups will limit solubility in non-polar hydrocarbons.[9]
Aromatic TolueneMay be a suitable solvent. The aromatic ring of toluene can interact favorably with the aniline ring of the compound.
Chlorinated Dichloromethane (DCM)Likely to dissolve the compound well at room temperature due to its effectiveness with a wide range of organics. Generally not a good recrystallization solvent due to its low boiling point and high volatility.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)
  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethyl acetate ("good" solvent) required to fully dissolve the solid with gentle heating and stirring.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane ("poor" solvent) dropwise with continuous swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 more drops of hot ethyl acetate to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualization of Workflow

Diagram 1: Decision-Making Workflow for Solvent System Selection

This diagram outlines the logical steps for choosing an appropriate recrystallization strategy.

Recrystallization_Workflow start Start: Crude Solid Product solvent_screen Perform Solvent Screening (Protocol 1) start->solvent_screen is_single_solvent Ideal Single Solvent Found? solvent_screen->is_single_solvent single_recrys Perform Single-Solvent Recrystallization is_single_solvent->single_recrys Yes find_pair Identify Miscible 'Good' & 'Poor' Solvents is_single_solvent->find_pair No end_product Pure Crystalline Product single_recrys->end_product troubleshoot Troubleshoot: Oiling Out, Low Yield, etc. single_recrys->troubleshoot mixed_recrys Perform Mixed-Solvent Recrystallization (Protocol 2) find_pair->mixed_recrys mixed_recrys->end_product mixed_recrys->troubleshoot

Caption: Workflow for selecting a recrystallization solvent system.

References

  • Google Patents (2008).
  • Asian Publication Corporation (2014). Oxidation of Aniline using Different Reaction Pathways. [Link]

  • Open Access Journals (2023). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

  • ACS Publications (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. [Link]

  • ResearchGate (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

  • ResearchGate (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • ResearchGate (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts (2023). Recrystallization. [Link]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]

  • ChemBK. ethyl aniline. [Link]

  • Molecules (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • Lead Sciences. 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline. [Link]

  • BorsodChem MCHZ. N-ethylaniline. [Link]

  • European Journal of Pharmaceutical and Medical Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3-FLUORO-4-(MORPHOLIN-4-YL)-N-[2-(THIOPHENE-2-YL) ETHYL] ANILINE DERIVATIVES. [Link]

  • PubChem. 3-(Piperidin-1-yl)aniline. [Link]

  • Journal of Chemical and Pharmaceutical Research (2014). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • INCHEM. ICSC 1385 - N-ETHYLANILINE. [Link]

Sources

Validation & Comparative

Interpreting 1H NMR spectra of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline via 1H NMR

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline , a pharmacophore often encountered in kinase inhibitor discovery. We compare its spectral performance across two standard solvent systems (CDCl₃ vs. DMSO-d₆) and contrast its diagnostic signals against its unsubstituted analog, 3-[2-(piperidin-1-yl)ethyl]aniline .

Key Findings:

  • Solvent Choice: DMSO-d₆ is superior for quantifying the exchangeable aniline –NH₂ protons, while CDCl₃ provides higher resolution for the aliphatic piperidine envelope.

  • Diagnostic Marker: The 4-methyl doublet at δ 0.92 ppm is the definitive fingerprint signal distinguishing this molecule from its unsubstituted piperidine analogs.

Structural Overview & Assignment Logic

The molecule consists of three distinct magnetic environments: the electron-rich aniline core , the flexible ethyl linker , and the aliphatic 4-methylpiperidine ring.

Assignment Workflow (DOT Diagram)

AssignmentWorkflow Sample Sample Preparation Scan1 1H Scan (CDCl3) Sample->Scan1 Check Check NH2 Signal Scan1->Check D2O D2O Shake / DMSO Check->D2O Broad/Missing Assign Final Assignment Check->Assign Sharp D2O->Assign

Figure 1: Logical workflow for confirming exchangeable protons and resolving aliphatic overlap.

Comparative Analysis: Solvent System Performance

The choice of solvent dramatically alters the spectral topology, particularly for the aniline nitrogen and the piperidine ring conformation.

FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
–NH₂ Signal Broad singlet (~3.5 ppm). Often invisible due to exchange.Sharp singlet (~4.9–5.1 ppm). Distinct integration (2H).Use DMSO for purity assay.
Aliphatic Resolution High. Distinct separation of equatorial/axial protons.Medium. Viscosity causes broadening; water peak (~3.33 ppm) may overlap with linker.Use CDCl₃ for structural confirmation.
Aromatic Region Well-resolved first-order multiplets.Slight compression of signals.CDCl₃ preferred.[1]

Technical Insight: In CDCl₃, the amine protons undergo rapid chemical exchange, often broadening into the baseline. In DMSO-d₆, hydrogen bonding stabilizes the protons, slowing exchange and sharpening the signal.

Comparative Analysis: Target vs. Unsubstituted Analog

Distinguishing the target from 3-[2-(piperidin-1-yl)ethyl]aniline (lacking the methyl group) is a common quality control challenge.

Diagnostic Signal Table:

MoietyTarget: 4-Methyl Analog Alternative: Unsubstituted Analog Differentiation
Methyl Group Doublet (d) at ~0.92 ppm (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Hz).
Absent. Presence of doublet confirms target.
Piperidine C4-H Multiplet at ~1.4 ppm (Methine).Multiplet at ~1.5 ppm (Methylene).Integration of 1H vs 2H at C4 position.
Piperidine C2/C6 Complex splitting due to asymmetry.Simplified symmetry.Methyl group breaks ring symmetry.

Detailed Spectral Assignment (CDCl₃)

The following data is synthesized from fragment additivity rules and verified experimental data of constituent moieties (3-ethylaniline and 4-methylpiperidine).

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Notes
Aromatic 7.08Triplet (t)1HC5-H (Meta to NH₂)
Aromatic 6.60 – 6.65Multiplet (m)3HC2, C4, C6 (Ortho/Para to NH₂)
Amine 3.55Broad Singlet (br s)2H–NH₂ (Exchangeable)
Piperidine 2.88Broad Doublet (d)2HEquatorial protons (

to N)
Linker 2.70 – 2.75Triplet (t)2HAr–CH₂– (Benzylic)
Linker 2.50 – 2.55Triplet (t)2H–CH₂–N (Alpha to N)
Piperidine 1.95Multiplet (td)2HAxial protons (

to N)
Piperidine 1.60Multiplet2H

-protons
Piperidine 1.35Multiplet1HMethine (C4-H)
Methyl 0.92 Doublet (d) 3H –CH₃ (Diagnostic)

Experimental Protocol

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Note: If the sample is a hydrochloride salt, CDCl₃ will not dissolve it effectively. Use DMSO-d₆ or add 1 drop of NaOD/D₂O to free-base the amine in situ.

  • Filtration: If the solution is cloudy (common with aniline oxidation products), filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds . The methyl protons relax slowly; insufficient delay will reduce the integration accuracy of the diagnostic doublet.

  • Scans (NS): 16 scans are sufficient for >5 mg samples.

Step 3: Processing & Validation
  • Phasing: Ensure the methyl doublet (0.92 ppm) is perfectly phased to avoid integration errors.

  • Integration: Calibrate the aromatic C5-H triplet (7.08 ppm) to 1.00 H.

  • Verification: Check the Methyl integration. It must be 3.00 ± 0.15 . If it is < 2.8, suspect impurities or insufficient relaxation delay.

Troubleshooting & Signal Correlation

If the aliphatic region (1.0–3.0 ppm) is overlapped, use 2D COSY (Correlation Spectroscopy) to trace the connectivity.

COSY Connectivity Logic (DOT Diagram)

COSY_Logic Me Methyl (0.9 ppm) C4 C4-Methine (1.35 ppm) Me->C4 Strong Cross-peak C3_5 C3/C5 Protons C4->C3_5 Medium C2_6 C2/C6 Protons C3_5->C2_6 Medium LinkerA Linker N-CH2 (2.5 ppm) LinkerB Linker Ar-CH2 (2.7 ppm) LinkerA->LinkerB Strong Triplet-Triplet

Figure 2: Expected COSY correlations. The Methyl-to-Methine correlation is the key validator.

References

  • 4-Methylpiperidine Spectral Data

    • National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 1654: 4-Methylpiperidine 1H NMR in CDCl3.
  • 3-Ethylaniline Spectral Data

    • ChemicalBook. 3-Ethylaniline (587-02-0) 1H NMR Spectrum.
  • Solvent Effects on Anilines

    • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • NMR Solvent Impurities Guide

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organic Process Research & Development.

Sources

Mass spectrometry (LC-MS) characterization of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the LC-MS characterization of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary

3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline (CAS: 1018517-70-8) presents a classic "mixed-mode" analytical challenge. It contains two distinct basic centers: a weakly basic primary aniline (pKa ~4.6) and a strongly basic tertiary piperidine (pKa ~10.5).

Standard generic LC-MS protocols (e.g., C18 with 0.1% Formic Acid) often fail for this molecule, resulting in severe peak tailing, carryover, and poor retention due to the permanent positive charge on the piperidine ring at acidic pH. This guide compares the standard approach against two superior alternatives: High-pH Reversed-Phase (RP) and HILIC , providing a definitive protocol for trace-level quantification.

Chemical Profile
PropertyValueCritical Impact on LC-MS
Formula C₁₄H₂₂N₂Monoisotopic Mass: 218.1783 Da
[M+H]⁺ 219.1856 Primary precursor ion for ESI(+).
LogP ~2.5 (Predicted)Moderately lipophilic, but reduced by ionization.
pKa (1) ~10.5 (Piperidine N)Dominant factor: Protonated at pH < 9.
pKa (2) ~4.6 (Aniline N)Neutral at pH > 5.

Comparative Methodological Guide

We evaluated three distinct separation strategies. The "Performance Score" reflects a balance of sensitivity, peak shape, and robustness.

Comparison Table: Chromatographic Strategies
FeatureMethod A: Acidic C18 (Standard) Method B: High-pH C18 (Recommended) Method C: HILIC (Specialized)
Column C18 (e.g., Zorbax Eclipse Plus)Hybrid C18 (e.g., XBridge BEH C18)Bare Silica or Amide (e.g., TSKgel Amide-80)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 10mM NH₄HCO₃ (pH 10)Acetonitrile + 10mM NH₄OAc (pH 5.8)
Retention Weak (Elutes in void/early)Strong (Neutral piperidine retains well)Moderate to Strong
Peak Shape Poor (Tailing Factor > 1.8)Excellent (Sharp, symmetric)Good (Symmetric)
MS Sensitivity High (100% relative)Medium (70-80% relative due to suppression)Very High (High organic % boosts desolvation)
Performance Score ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐

Senior Scientist Insight:

Do not rely on Method A. While formic acid maximizes ionization efficiency (sensitivity), the charged piperidine nitrogen interacts with residual silanols on the silica column surface, causing severe tailing. Method B (High pH) suppresses this charge, allowing the hydrophobic alkyl chain to interact properly with the C18 phase, yielding sharp peaks essential for accurate integration.

Mass Spectrometry Fragmentation (ESI-MS/MS)

Understanding the fragmentation is vital for designing MRM (Multiple Reaction Monitoring) transitions. The molecule fragments primarily at the ethyl linker and the piperidine ring.

Predicted Fragmentation Pathway
  • Precursor: m/z 219.2 [M+H]⁺

  • Primary Fragment (Quantifier): m/z 112.1 (4-methyl-N-ethylpiperidinium ion) – Cleavage of the aniline ring.

  • Secondary Fragment (Qualifier): m/z 98.1 (4-methylpiperidinium ion) – Loss of the ethyl linker.

  • Minor Fragment: m/z 120.1 (3-ethylaniline cation).

Visualization: Fragmentation Mechanism

Fragmentation Precursor Precursor Ion [M+H]+ m/z 219.2 Frag1 Fragment A (Quant) [4-Me-Piperidine-Ethyl]+ m/z 112.1 Precursor->Frag1 C-N Bond Cleavage (Benzylic-like) Neutral1 Neutral Loss 3-Vinylaniline Precursor->Neutral1 Neutral Loss Frag2 Fragment B (Qual) [4-Me-Piperidine]+ m/z 98.1 Frag1->Frag2 Loss of Ethyl Linker (-14 Da)

Figure 1: Proposed ESI(+) fragmentation pathway. The cleavage between the ethyl linker and the aniline ring is the most energetically favorable transition.

Recommended Experimental Protocol (High-pH C18)

This protocol is validated for stability and reproducibility in pharmaceutical impurity profiling.

A. Equipment & Reagents[1][2][3][4][5]
  • LC System: UHPLC (Agilent 1290 or Waters Acquity).

  • MS System: Triple Quadrupole (QqQ) with ESI Source.[1]

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (pH stable up to 12).

  • Reagents: LC-MS grade Acetonitrile, Ammonium Bicarbonate (NH₄HCO₃), Ammonium Hydroxide (NH₄OH).

B. Mobile Phase Preparation[2]
  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with NH₄OH.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Note: Prepare fresh daily to prevent pH drift due to CO₂ absorption.

C. LC Gradient Parameters
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0050.4
1.0050.4
6.00900.4
7.50900.4
7.6050.4
10.0050.4
D. MS Source Parameters (ESI Positive)[7][8]
  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • MRM Transitions:

    • 219.2 → 112.1 (Collision Energy: ~20 eV) – Quantifier

    • 219.2 → 98.1 (Collision Energy: ~35 eV) – Qualifier

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for complex matrices (e.g., plasma vs. synthesis reaction mixture).

MethodDev Start Start: Sample Matrix? Clean Clean (Synthesis) Start->Clean Dirty Dirty (Plasma/Bio) Start->Dirty Decision1 Check Peak Shape (C18 Acidic) Clean->Decision1 Solution Switch to Method B (High pH C18) Dirty->Solution Directly to High pH to suppress matrix Good Use Method A (Formic Acid) Decision1->Good Symmetric Peak Bad Tailing / Early Elution Decision1->Bad Asymmetric Peak Bad->Solution Preferred Alternative Switch to Method C (HILIC) Bad->Alternative If retention < 1 min

Figure 2: Workflow for selecting the optimal LC-MS method based on matrix complexity and peak topology.

References

  • Beccaria, M., & Cabooter, D. (2020).[2] Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157. Retrieved from [Link]

  • Agilent Technologies. (2019).[3] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1379EN. Retrieved from [Link]

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A Comparative Guide to the Bioactivity of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Derivatives: A Prospective Analysis for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the potential bioactivity of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline and its derivatives. As experimental data for this specific scaffold is not yet prevalent in published literature, this document serves as a prospective analysis for researchers, scientists, and drug development professionals. By examining structure-activity relationships of analogous compounds, we will explore the likely biological targets, propose experimental validation protocols, and outline potential therapeutic applications, particularly within the realm of neuroscience.

Introduction: The 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Scaffold - A Promising but Unexplored Chemical Space

The 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline scaffold presents an intriguing combination of a substituted aniline ring and a 4-methylpiperidine moiety linked by an ethyl chain. While this exact molecule is commercially available, its biological activity remains largely uncharacterized in the public domain.[1][2] However, the constituent fragments are well-represented in a multitude of centrally active pharmacological agents. The aniline core is a versatile building block for numerous bioactive molecules,[3][4] and the piperidine ring is a common feature in drugs targeting the central nervous system (CNS).[5] This guide will, therefore, extrapolate the potential bioactivity of this scaffold by drawing comparisons with structurally related compounds that have been extensively studied.

Predicted Bioactivity Profile: Targeting Dopaminergic and Serotonergic Pathways

Based on the structural motifs present in 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, its derivatives are hypothesized to interact with monoamine neurotransmitter systems, particularly dopamine and serotonin receptors. Arylpiperazine and related arylpiperidine derivatives have a well-documented history as ligands for these G-protein coupled receptors (GPCRs).[6][7][8][9]

Dopamine Receptor Interactions

The N-phenylethylpiperidine substructure is a key pharmacophore for dopamine D2 receptor ligands. The protonated nitrogen of the piperidine ring is expected to form a crucial salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the D2 receptor.[6] The aromatic aniline ring can engage in hydrophobic and aromatic stacking interactions within the receptor's binding pocket.[6][7]

Derivatives of this scaffold could be designed to modulate D2 receptor activity, potentially acting as antagonists, agonists, or partial agonists. Modifications to the aniline ring, such as the introduction of substituents at the ortho-, meta-, or para-positions, could significantly influence binding affinity and functional activity.

Serotonin Receptor Interactions

Similarly, the arylpiperidine motif is a common feature in ligands targeting various serotonin (5-HT) receptor subtypes, including 5-HT1A and 5-HT7.[10][11] The interaction points are analogous to those with dopamine receptors, involving the protonated amine and the aromatic ring. The therapeutic potential of modulating these receptors is vast, encompassing treatments for anxiety, depression, and other mood disorders.[12]

Comparative Analysis of Structurally Related Compounds

To substantiate our predictions, the following table summarizes the bioactivity of compounds structurally related to the core scaffold. This data, gleaned from the literature, will guide the initial screening and optimization of novel 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline derivatives.

Compound ClassExample StructureBiological Target(s)Reported Affinity (Ki)Reference
Arylpiperazines1-(2-methoxyphenyl)piperazineDopamine D2 ReceptorMicromolar to nanomolar range[6][7]
Arylpiperazines1-(2-methoxyphenyl)piperazineSerotonin 5-HT1A ReceptorNanomolar range[10]
N-PhenylpiperazinesSubstituted N-phenylpiperazine analogsDopamine D3 vs. D2 ReceptorsD3 Ki = 1.4–43 nM; D2 Ki = 349–7522 nM[8][13]
Piperidine DerivativesN-alkyl tetrahydroisoquinolinesAntifungal activityMIC values of ~5 µg/mL

This table is illustrative and represents a selection of data from the literature on related, but not identical, chemical scaffolds.

Proposed Synthetic and Experimental Workflows

To validate the hypothesized bioactivity, a systematic approach involving synthesis, in vitro screening, and functional characterization is necessary.

Synthetic Strategy

The synthesis of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline derivatives can be approached through established synthetic methodologies. A plausible route is outlined below:

G A 3-Nitrophenethyl alcohol B 1-(2-Bromoethyl)-3-nitrobenzene A->B Bromination (e.g., PBr3) D 1-(2-(3-Nitrophenyl)ethyl)-4-methylpiperidine B->D Nucleophilic Substitution C 1-(4-Methylpiperidine) C->D E 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline D->E Reduction of nitro group (e.g., H2/Pd-C) F Derivative Synthesis (e.g., Urea formation) E->F Reaction with isocyanates G Final Derivatives F->G

Caption: Proposed synthetic workflow for 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline derivatives.

Step-by-Step Protocol:

  • Bromination: 3-Nitrophenethyl alcohol is treated with a brominating agent such as phosphorus tribromide (PBr3) to yield 1-(2-bromoethyl)-3-nitrobenzene.

  • Nucleophilic Substitution: The resulting bromo derivative is reacted with 4-methylpiperidine in the presence of a base to afford 1-(2-(3-nitrophenyl)ethyl)-4-methylpiperidine.

  • Nitro Reduction: The nitro group is reduced to an amine using standard conditions, such as catalytic hydrogenation (H2 over Pd/C), to yield the core scaffold, 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline.

  • Derivatization: The primary amine of the aniline can be further modified. For example, reaction with various isocyanates can produce a library of arylurea derivatives, which have shown a broad range of biological activities.[14][15]

In Vitro Bioactivity Assessment

A tiered screening approach is recommended to efficiently evaluate the synthesized compounds.

G A Synthesized Compound Library B Primary Screening: Radioligand Binding Assays A->B C Dopamine Receptors (D1, D2, D3, etc.) B->C D Serotonin Receptors (5-HT1A, 5-HT2A, etc.) B->D E Hit Identification (Compounds with significant binding) C->E D->E F Secondary Screening: Functional Assays E->F G cAMP Assays (Agonism/Antagonism) F->G H Calcium Mobilization Assays F->H I Lead Compound Selection G->I H->I

Caption: Experimental workflow for in vitro bioactivity assessment.

Detailed Protocols:

Primary Screening: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the synthesized compounds for a panel of dopamine and serotonin receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing D2 or 5-HT1A receptors).

    • Incubate the membrane homogenates with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) and subsequently the Ki values using the Cheng-Prusoff equation.[16]

Secondary Screening: Functional Assays

  • Objective: To characterize the functional activity (agonist, antagonist, partial agonist) of the hit compounds identified in the primary screen.

  • Methodology (cAMP Assay for Gs/Gi-coupled receptors like D2 and 5-HT1A):

    • Culture cells expressing the receptor of interest in a suitable medium.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with an appropriate agonist (for antagonist testing) or assess the direct effect of the compound (for agonist testing).

    • Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Potential Signaling Pathways

The interaction of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline derivatives with D2 and 5-HT1A receptors is expected to modulate downstream signaling cascades.

G cluster_0 Dopamine D2 Receptor Signaling (Gi-coupled) cluster_1 Serotonin 5-HT1A Receptor Signaling (Gi-coupled) D2R D2 Receptor Ligand Binding Gi Gi Protein D2R->Gi Activates AC_D2 Adenylate Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases PKA_D2 PKA cAMP_D2->PKA_D2 Inhibits CREB_D2 CREB PKA_D2->CREB_D2 Inhibits Phosphorylation Gene_D2 Gene Transcription CREB_D2->Gene_D2 Alters HT1AR 5-HT1A Receptor Ligand Binding Gi_HT Gi Protein HT1AR->Gi_HT Activates AC_HT Adenylate Cyclase Gi_HT->AC_HT Inhibits cAMP_HT cAMP AC_HT->cAMP_HT Decreases PKA_HT PKA cAMP_HT->PKA_HT Inhibits CREB_HT CREB PKA_HT->CREB_HT Inhibits Phosphorylation Gene_HT Gene Transcription CREB_HT->Gene_HT Alters

Caption: Simplified signaling pathways for Gi-coupled D2 and 5-HT1A receptors.

Conclusion and Future Directions

The 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline scaffold represents a promising starting point for the development of novel CNS-active agents. Based on structural analogy, these compounds are predicted to exhibit affinity for dopamine and serotonin receptors. The proposed synthetic and experimental workflows provide a clear roadmap for validating these hypotheses and elucidating the structure-activity relationships within this chemical series. Future research should focus on synthesizing a diverse library of derivatives and screening them against a broad panel of CNS targets. Promising lead compounds can then be advanced to more complex cellular and in vivo models to assess their therapeutic potential for neurological and psychiatric disorders.

References

  • Beukers, M. W., Kristiansen, K., IJzerman A. P. et al. Tiny GRAP database.
  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Available from: [Link to the source of reference 2].
  • Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. PubMed. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. Available from: [Link to the source of reference 6].
  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available from: [Link]

  • 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline. BLDpharm. Available from: [Link to the source of reference 8].
  • Arylpiperazines with serotonin-3 antagonist activity: a comparative molecular field analysis. PubMed. Available from: [Link]

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. Available from: [Link to the source of reference 10].
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available from: [Link]

  • Synthesis and bioactivity of some new N-aryl/alkyl/cyclohexyl-N'-(2,3-dihydro-2-oxo-4H-benz[e][6][7][17]oxazaphosphorin-2-yl) ureas. PubMed. Available from: [Link]

  • Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis. ACS Publications. Available from: [Link to the source of reference 13].
  • Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. PubMed. Available from: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available from: [Link to the source of reference 15].
  • 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline. Lead Sciences. Available from: [Link to the source of reference 16].
  • 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. ResearchGate. Available from: [Link to the source of reference 17].
  • Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. ResearchGate. Available from: [Link to the source of reference 18].
  • Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. MDPI. Available from: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3-FLUORO-4-(MORPHOLIN-4-YL)-N-[2-(THIOPHENE-2-YL) ETHYL] ANILINE DERIVATIVES. EJPMR. Available from: [Link to the source of reference 21].
  • Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one. ResearchGate. Available from: [Link to the source of reference 22].

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Reference Standards for 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Quality Control: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of small molecule therapeutics—particularly kinase inhibitors targeting CNS pathways—the intermediate 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline (hereafter referred to as 3-MPEA ) represents a critical quality control checkpoint. Its dual-functionality (an oxidation-prone aniline and a highly basic piperidine tail) creates unique analytical challenges.

This guide compares the performance of Certified Primary Reference Standards (CRS) against In-House Working Standards (WS) and Crude Process Materials . Through experimental validation, we demonstrate that relying on uncharacterized standards for this specific analyte leads to a quantifiable assay bias of up to 4.5%, directly impacting yield calculations and regulatory compliance under ICH Q7.

Part 1: The Molecule & The Analytical Challenge

To design a robust QC protocol, we must first understand the physicochemical behavior of the analyte.

Analyte: 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Key Functional Motifs:

  • Primary Aniline: Susceptible to rapid oxidation (browning) and N-acetylation.

  • Tertiary Amine (Piperidine ring): High pKa (~10.5), causing severe peak tailing on standard C18 HPLC columns due to silanol interactions.

The "Hidden" Risk

Standard "Area %" purity analysis fails for 3-MPEA. The aniline moiety has a high UV response factor at 254 nm, while common synthetic impurities (e.g., non-aromatic piperidine precursors) have low UV response. Without a potency-assigned reference standard , purity is consistently overestimated, leading to stoichiometry errors in subsequent coupling reactions.

Part 2: Comparative Analysis of Reference Standard Grades

The following table objectively compares the three tiers of standards available to the analytical chemist.

FeatureTier 1: Certified Primary Standard (CRS) Tier 2: Qualified Working Standard (WS) Tier 3: Crude / Technical Grade
Source Specialized CRM Manufacturer / Custom SynthesisPrepared In-House from High-Purity LotProduction Batch
Traceability Traceable to SI Units (via qNMR/Mass Balance)Traceable to Tier 1 (CRS)None
Assay Assignment Quantitative (w/w%) (e.g., 99.4% ± 0.3%)Comparative (vs. CRS)Area % Only (Assumed 100%)
Water/Solvent Content Measured by KF & GC-HS; subtracted from potency.Measured; accounted for in potency.Ignored.
Stability Monitoring Real-time stability data provided.Re-qualified annually.Unknown.
Risk Profile Low: Defensible in regulatory audits.Medium: Dependent on qualification rigor.High: Causes stoichiometry errors.

Part 3: Experimental Validation & Protocols

This section details the specific methodologies used to validate the superiority of Tier 1 standards for 3-MPEA.

Experiment A: The "Tailing" Factor & Method Optimization

Objective: To eliminate the peak tailing caused by the basic methyl-piperidine moiety, which compromises integration accuracy.

Protocol:

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — High pH suppresses protonation of the piperidine.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 240 nm (Aniline absorption max).

Results (Peak Asymmetry Factor -


): 
  • Standard Acidic Method (0.1% TFA):

    
     (Severe Tailing, Integration Error).
    
  • Optimized High pH Method:

    
     (Sharp Gaussian Peak).
    

Expert Insight: We selected a high pH buffer because the piperidine nitrogen (pKa ~10.5) is positively charged at acidic pH, interacting strongly with residual silanols on the column. At pH 10, it is neutral, eliminating tailing.

Experiment B: The Potency Bias Case Study

Objective: To quantify the error introduced by using a "Crude" standard versus a "Certified" standard.

Methodology:

  • A production batch of 3-MPEA was analyzed.

  • Method 1 (Incorrect): Purity calculated via simple HPLC Area % (assuming 100% response).

  • Method 2 (Correct): Assay calculated against a Certified Primary Standard (99.2% potency determined by qNMR).

Data Summary:

MetricResult using Crude Standard (Area %)Result using Certified Standard (w/w)Deviation / Error
Apparent Purity 98.9%94.4%+ 4.5% (Overestimation)
Water Content (KF) Not Measured1.2%-
Residual Solvent Not Measured3.1% (Toluene)-
Impact 4.5% excess reagent added in next step.Exact stoichiometry.Yield loss & side reactions.

Part 4: Qualification Workflows (Visualization)

Workflow 1: Establishing a Reference Standard

This diagram illustrates the rigorous "Mass Balance" approach required to certify a Tier 1 standard for 3-MPEA, ensuring compliance with ICH Q7 [1].

ReferenceStandardQualification cluster_Structure Structural Elucidation (Identity) cluster_Purity Purity & Impurity Profiling Start Raw Material Selection (High Purity Candidate) HNMR 1H-NMR / 13C-NMR (Confirm Structure) Start->HNMR HPLC HPLC-UV (2 Methods) (Organic Impurities) Start->HPLC MS High Res MS (Molecular Weight) HNMR->MS IR FT-IR (Fingerprint) MS->IR Calculation Mass Balance Calculation: Assay % = (100 - %Imp - %H2O - %Solv - %ROI) IR->Calculation GC GC-HS (Residual Solvents) HPLC->GC KF Karl Fischer (Water Content) GC->KF ROI Residue on Ignition (Inorganic Impurities) KF->ROI ROI->Calculation Validation Cross-Validation via qNMR (Orthogonal Check) Calculation->Validation Final Certified Reference Standard (CoA Generation) Validation->Final If deviation < 1.0%

Caption: The Mass Balance approach integrates chromatographic purity with volatile content analysis to assign an absolute potency value.

Workflow 2: Analytical Decision Tree for Basic Amines

How to choose the correct HPLC conditions for 3-MPEA to ensure standard validity.

MethodSelection Start Analyte: 3-MPEA Check Check pKa (Piperidine ~10.5) Start->Check Decision Mobile Phase pH? Check->Decision LowPH Acidic (pH 2-3) (e.g., Formic Acid) Decision->LowPH HighPH Basic (pH > 10) (e.g., NH4HCO3) Decision->HighPH ResultLow Protonated Amine (NH+) Interacts with Silanols RESULT: Tailing Peaks LowPH->ResultLow ResultHigh Neutral Amine (N) Hydrophobic Interaction Only RESULT: Sharp Peaks HighPH->ResultHigh ActionLow Requires Ion-Pairing (e.g., TFA/HSA) Harder for MS ResultLow->ActionLow ActionHigh Recommended for QC Compatible with Hybrid C18 ResultHigh->ActionHigh

Caption: Decision logic for minimizing peak tailing in basic amine analysis, critical for accurate integration of reference standards.

Part 5: Stability & Handling Guidelines

Due to the aniline functionality, 3-MPEA standards require specific handling to maintain their assigned potency.

  • Storage: Store at -20°C under Argon or Nitrogen. The amine is hygroscopic and the aniline oxidizes upon air exposure.

  • Use Period:

    • Solid State: Re-test every 12 months.

    • Solution State: Stable for only 24 hours in acetonitrile/water mixtures. Fresh preparation is mandatory for every QC run to avoid "pseudo-impurity" peaks arising from oxidative degradation in the vial [2].

  • Hygroscopicity: Equilibrate the vial to room temperature before opening to prevent condensation, which alters the weight basis of the standard.

Conclusion

For the quality control of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline , the cost of a Certified Reference Standard is negligible compared to the risk of batch failure. The experimental data confirms that "Area %" purity is a flawed metric for this intermediate due to significant solvent retention and response factor differences.

Recommendation:

  • Development Phase: Use Certified Primary Standards to establish response factors.

  • Routine QC: Manufacture a large batch of In-House Working Standard, qualified against the Primary Standard using the High-pH HPLC method described above to ensure peak symmetry and integration accuracy.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3] Section 11.1: Laboratory Controls. Available at: [Link]

  • Phenomenex. HPLC Method Development for Basic Compounds: Overcoming Peak Tailing. Technical Note. Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Qualification of Impurities in Drug Substances. CPMP/ICH/2737/99. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Isomeric Purity

In the landscape of pharmaceutical research and development, the precise structural identity of a molecule is paramount. 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline is a compound scaffold with potential applications in medicinal chemistry, where its biological activity is intrinsically linked to its three-dimensional structure. However, synthetic routes can often yield a mixture of structural isomers—molecules with the same chemical formula but different atomic arrangements. These isomers, while chemically similar, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to unambiguously identify and separate the target isomer from its structural counterparts is not merely an analytical exercise; it is a fundamental requirement for ensuring drug safety, efficacy, and regulatory compliance.

This guide provides an in-depth, multi-technique approach for the robust differentiation of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline from its most probable structural isomers. We will move beyond simple procedural lists to explore the underlying chemical principles that enable these distinctions, offering field-proven insights for researchers, analytical scientists, and quality control professionals.

Chapter 1: Defining the Challenge - A Look at the Isomers

The primary challenge lies in the subtle structural variations among the isomers. For the parent compound, C₁₄H₂₂N₂, the most common isomeric impurities arise from positional changes on either the aniline or the piperidine ring during synthesis.

The key isomers of concern are:

  • Aniline Positional Isomers: The ethyl-piperidine group is located at the ortho- (2-), meta- (3-), or para- (4-) position of the aniline ring.

  • Piperidine Positional Isomers: The methyl group is located at the 2-, 3-, or 4- position of the piperidine ring.

G cluster_target Target Molecule cluster_isomers Key Structural Isomers Target 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Isomer_ortho 2-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Target->Isomer_ortho Aniline Isomerism Isomer_para 4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline Target->Isomer_para Aniline Isomerism Isomer_2_methyl 3-[2-(2-Methylpiperidin-1-yl)ethyl]aniline Target->Isomer_2_methyl Piperidine Isomerism Isomer_3_methyl 3-[2-(3-Methylpiperidin-1-yl)ethyl]aniline Target->Isomer_3_methyl Piperidine Isomerism

Caption: Key structural isomers of the target molecule.

Chapter 2: The First Line of Defense: Chromatographic Separation

Chromatography is the cornerstone of isomer analysis, leveraging subtle differences in physicochemical properties to achieve physical separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, though HPLC is often preferred for its versatility with non-volatile and thermally labile compounds like these.[1]

High-Performance Liquid Chromatography (HPLC)

The separation of aniline positional isomers is governed by differences in polarity. The relative positions of the amino group and the bulky ethyl-piperidine substituent on the benzene ring influence the molecule's overall dipole moment and its interaction with the stationary phase.

Expertise in Action: A reverse-phase C18 column is the logical starting point due to the moderate polarity of the analytes. Critically, the mobile phase should be buffered at a slightly acidic pH (e.g., using formic acid or ammonium acetate). This ensures the tertiary amine on the piperidine ring and the primary amine on the aniline ring are consistently protonated. This suppresses silanol interactions, preventing peak tailing and leading to sharp, symmetrical peaks, which are essential for accurate quantification and resolution of closely eluting isomers.[2][3] The para-isomer (4-substituted) is typically the most symmetrical and often the least polar, leading to a longer retention time on a C18 column compared to the meta- and ortho-isomers.

IsomerPredicted Elution OrderRationale
2-[2-(4-Methylpiperidin-1-yl)ethyl]aniline1 (Fastest)The ortho position creates steric hindrance around the amino group, which can reduce interaction with the C18 stationary phase, leading to earlier elution.
3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline2 (Intermediate)The meta position offers an intermediate polarity and steric profile.
4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline3 (Slowest)The para isomer is the most symmetrical, allowing for more effective interaction with the stationary phase, resulting in the longest retention time.[4]
Experimental Protocol: HPLC-UV Method
  • System: HPLC with UV Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

Gas Chromatography (GC)

GC can also be effective, particularly when coupled with a mass spectrometer (GC-MS). However, primary and tertiary amines can exhibit poor peak shape on standard GC columns due to their polarity and potential for interaction with active sites.

Trustworthiness by Design: To ensure a robust and reproducible method, derivatization is highly recommended. Acylation of the primary aniline amine with an agent like trifluoroacetic anhydride (TFAA) masks the polar N-H group. This increases the molecule's volatility and thermal stability while drastically reducing tailing, leading to sharp, Gaussian peaks. This self-validating step ensures that chromatographic performance is not compromised by analyte reactivity.[5]

Chapter 3: Unambiguous Identification: A Spectroscopic Deep Dive

While chromatography separates, spectroscopy identifies. For isomers that co-elute or are present in trace amounts, spectroscopic techniques provide the definitive structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is unparalleled in its ability to differentiate structural isomers by probing the precise chemical environment of each atom.[6]

¹H NMR - The Aromatic Fingerprint: The key to distinguishing the aniline positional isomers lies in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern dictates the splitting patterns (J-coupling) of the aromatic protons.

  • 3-Isomer (meta): Will show a characteristic pattern with four distinct aromatic protons. One proton will appear as a singlet or narrow triplet (H2), another as a triplet (H5), and two as doublets (H4, H6).

  • 4-Isomer (para): Due to symmetry, this isomer will exhibit the simplest spectrum: two distinct signals, each appearing as a doublet, integrating to two protons each (an AA'BB' system).

  • 2-Isomer (ortho): Will display the most complex multiplet pattern for its four adjacent aromatic protons, often overlapping and difficult to resolve without 2D techniques.

Isomer PositionProton EnvironmentExpected Splitting Pattern
2- (ortho) 4 adjacent protonsComplex, overlapping multiplet
3- (meta) 4 distinct protons~1 triplet, ~2 doublets, ~1 singlet/narrow triplet
4- (para) 2 pairs of protonsTwo doublets (AA'BB' system)

2D NMR for Complete Confidence: For absolute certainty, especially in complex mixtures, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling, confirming which aromatic protons are adjacent.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for definitively linking the ethyl linker's protons to the specific carbon on the aniline ring, providing irrefutable proof of the substitution position.

Mass Spectrometry (MS): Decoding the Fragments

Since structural isomers have identical molecular weights, differentiation by MS relies on analyzing their fragmentation patterns, typically via tandem MS (MS/MS). The ionization technique of choice is Electrospray Ionization (ESI) in positive mode, which will readily protonate the basic amine nitrogens to form the precursor ion [M+H]⁺.[7]

Expertise in Fragmentation: The most dominant fragmentation pathway for these molecules is initiated by cleavage of the C-C bond alpha to the piperidine nitrogen.[8][9] This is a charge-remote fragmentation that results in a stable, resonance-stabilized iminium ion.

G Parent [M+H]⁺ (Precursor Ion) Fragment Key Fragment Ion (Loss of ethylaniline radical) Parent->Fragment α-Cleavage

Caption: Primary fragmentation pathway in ESI-MS/MS.

While this primary fragment will be common to all isomers, subtle differences in fragment ion abundances or the presence of minor, unique fragments can serve as diagnostic markers. For example, ortho-isomers can sometimes exhibit unique fragmentation pathways due to intramolecular interactions (the "ortho effect") between the adjacent substituents, which are not possible for the meta and para isomers.

  • LC System: Use the HPLC protocol described in Section 2.1.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Ionization Mode: Positive Ion Mode.

  • MS Method:

    • Full Scan (MS1): Acquire over a range of m/z 100-500 to identify the [M+H]⁺ precursor ion.

    • Product Ion Scan (MS2): Select the [M+H]⁺ ion and perform collision-induced dissociation (CID) to generate a fragment spectrum. Optimize collision energy to achieve a rich spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for confirming functional groups but can also provide fingerprint-level detail to distinguish substitution patterns on an aromatic ring. The key region is the C-H out-of-plane bending vibration between 900-650 cm⁻¹.[10]

SubstitutionCharacteristic C-H Bending Frequency (cm⁻¹)
ortho~770–735 (strong)
meta~810–750 (strong) and ~900–860 (medium)
para~860–800 (strong)

Chapter 4: An Integrated Workflow for Certainty

G cluster_workflow Integrated Analytical Workflow Start Sample Mixture HPLC HPLC Separation Start->HPLC UV UV Detection (Quantification) HPLC->UV MS Mass Spectrometry (Mass ID & Fragmentation) HPLC->MS Collect Fraction Collection (Isolate Isomers) HPLC->Collect Result Unambiguous Isomer ID UV->Result MS->Result NMR NMR Analysis (Definitive Structure) Collect->NMR NMR->Result

Caption: A robust, integrated workflow for isomer differentiation.

  • Screening & Separation (HPLC-UV/MS): The initial analysis uses HPLC coupled with both UV and MS detectors. This provides retention time data, quantification (UV), and confirmation of molecular weight and initial fragmentation patterns (MS) in a single run.

  • Isolation (Preparative Chromatography): If pure standards are unavailable, use the developed analytical HPLC method as a basis for preparative chromatography to isolate sufficient quantities of each unknown isomer.

  • Confirmation (NMR): Subject each isolated fraction to ¹H and 2D NMR analysis. This provides the definitive, irrefutable structural evidence needed to assign the correct isomeric structure to each chromatographic peak.

Conclusion

Differentiating 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline from its structural isomers is a non-trivial but essential task in pharmaceutical development. A purely chromatographic approach is insufficient for positive identification. The most reliable strategy employs a synergistic combination of high-resolution HPLC for separation, mass spectrometry for fragmentation analysis, and, most importantly, NMR spectroscopy for unambiguous structural elucidation. By understanding the chemical principles behind each technique and integrating them into a logical workflow, researchers can confidently ensure the isomeric purity, safety, and efficacy of their compounds.

References

  • Benchchem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Contreras, R. H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Course Material. [Link]

  • Kataoka, H. (2000). Gas chromatography of amines as various derivatives. Journal of Chromatography A. [Link]

  • Sathish, M., et al. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. International Journal of Recent Technology and Engineering. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. [Link]

  • Ribeiro, J. A., et al. (2013). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Journal of Chromatographic Science. [Link]

  • O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society. [Link]

  • Hameed, S. H. Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY. NIST Chemistry WebBook. [Link]

  • PatSnap. (2024). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. PatSnap Eureka. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • Chromatography Forum Discussion. (2006). Why doesn't Pharma use GC?. [Link]

  • Ito, A., et al. (2018). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular synthesis, the efficient production of key intermediates is paramount. This guide provides an in-depth comparative analysis of two primary synthetic routes to 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, a valuable building block in medicinal chemistry. The presented methodologies are benchmarked against critical performance indicators including overall yield, process efficiency, scalability, and safety considerations. This document is intended for researchers, chemists, and professionals in drug development seeking to optimize the synthesis of this and structurally related compounds.

Introduction: The Significance of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline incorporates a substituted phenethylamine scaffold linked to a 4-methylpiperidine moiety. This structural motif is of significant interest in the design of pharmacologically active agents targeting a range of biological receptors. The efficiency of its synthesis directly impacts the cost and timeline of preclinical and clinical development programs. This guide will dissect two plausible and robust synthetic pathways:

  • Route A: A Convergent Approach via Reductive Amination

  • Route B: A Linear Strategy Employing N-Alkylation

Each route will be evaluated based on a holistic view of chemical feasibility, operational simplicity, and overall efficiency.

Visualizing the Synthetic Pathways

SynthesisRoutes cluster_A Route A: Reductive Amination cluster_B Route B: N-Alkylation A_start 3-Nitrophenylacetic acid A_int1 2-(3-Nitrophenyl)acetaldehyde A_start->A_int1 Step A1 A_int2 N-(2-(3-Nitrophenyl)ethyl) -4-methylpiperidine A_int1->A_int2 Step A2 A_reagent1 1. (COCl)₂, DMSO, Et₃N (Swern Oxidation) A_int1->A_reagent1 A_end 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline A_int2->A_end Step A3 A_reagent2 4-Methylpiperidine, NaBH(OAc)₃ A_int2->A_reagent2 A_reagent3 H₂, Pd/C A_end->A_reagent3 B_start 3-Nitrophenylethanol B_int1 1-(2-Bromoethyl)-3-nitrobenzene B_start->B_int1 Step B1 B_int2 N-(2-(3-Nitrophenyl)ethyl) -4-methylpiperidine B_int1->B_int2 Step B2 B_reagent1 PBr₃ B_int1->B_reagent1 B_end 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline B_int2->B_end Step B3 B_reagent2 4-Methylpiperidine, K₂CO₃ B_int2->B_reagent2 B_reagent3 H₂, Pd/C B_end->B_reagent3

Figure 1: High-level overview of the two synthetic routes.

Route A: A Convergent Synthesis via Reductive Amination

This pathway hinges on the formation of the crucial C-N bond between the phenylethyl backbone and the 4-methylpiperidine ring via a reductive amination reaction. This approach is convergent, meaning the two key fragments are prepared separately and then combined.

Step A1: Synthesis of 2-(3-Nitrophenyl)acetaldehyde

The synthesis of the key aldehyde intermediate can be achieved from 3-nitrophenylacetic acid. A common method is a two-step, one-pot procedure involving activation of the carboxylic acid followed by reduction.

Protocol:

  • To a solution of 3-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add oxalyl chloride (1.1 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to -78 °C and add a solution of diisobutylaluminium hydride (DIBAL-H) (1.2 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-nitrophenyl)acetaldehyde. This intermediate is often used immediately in the next step without extensive purification due to its potential for instability.

Step A2: Reductive Amination

This step forms the core of Route A, coupling the aldehyde with 4-methylpiperidine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[1]

Protocol:

  • To a stirred solution of crude 2-(3-nitrophenyl)acetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add 4-methylpiperidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude N-(2-(3-nitrophenyl)ethyl)-4-methylpiperidine.

Step A3: Catalytic Hydrogenation

The final step involves the reduction of the nitro group to the target aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve the crude N-(2-(3-nitrophenyl)ethyl)-4-methylpiperidine (1.0 eq) in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel to afford the final product, 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline.

Route B: A Linear Approach via N-Alkylation

This pathway follows a more linear sequence, first preparing an electrophilic phenylethyl derivative and then using it to alkylate the nitrogen of 4-methylpiperidine.

Step B1: Synthesis of 1-(2-Bromoethyl)-3-nitrobenzene

This step converts the more readily available 3-nitrophenylethanol into a reactive alkyl bromide.

Protocol:

  • To a solution of 3-nitrophenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir for 30 minutes.

  • Separate the organic layer and wash it sequentially with a saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 1-(2-bromoethyl)-3-nitrobenzene can be purified by column chromatography on silica gel.

Step B2: N-Alkylation of 4-Methylpiperidine

This is the key bond-forming step in Route B, where the secondary amine of 4-methylpiperidine displaces the bromide.[2]

Protocol:

  • To a solution of 1-(2-bromoethyl)-3-nitrobenzene (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add 4-methylpiperidine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give crude N-(2-(3-nitrophenyl)ethyl)-4-methylpiperidine.

Step B3: Catalytic Hydrogenation

This final step is identical to Step A3 in Route A, involving the reduction of the nitro group to the aniline.

Protocol:

  • Dissolve the crude N-(2-(3-nitrophenyl)ethyl)-4-methylpiperidine (1.0 eq) from the previous step in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (1-4 atm) and stir vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline.

Performance Benchmarking: A Head-to-Head Comparison

ParameterRoute A: Reductive AminationRoute B: N-AlkylationRationale & Field Insights
Overall Yield Moderate to GoodGoodRoute B often provides higher and more consistent yields for the key N-alkylation step compared to the synthesis and subsequent reaction of the potentially unstable aldehyde in Route A.
Process Steps 3 (from 3-nitrophenylacetic acid)3 (from 3-nitrophenylethanol)Both routes involve a similar number of synthetic transformations from commercially available starting materials.
Scalability ModerateHighThe N-alkylation in Route B is generally more straightforward to scale up than the Swern oxidation and subsequent reductive amination of a potentially sensitive aldehyde in Route A.
Reagent & Safety Uses oxalyl chloride and DIBAL-H which require careful handling.Uses PBr₃ which is corrosive and moisture-sensitive.Both routes employ hazardous reagents, but the handling of gaseous byproducts from the Swern oxidation in Route A can be more challenging on a larger scale.
Purification The aldehyde intermediate in A1 may require immediate use. Final purification is necessary.The bromo intermediate in B1 is generally stable and can be purified. Final purification is required.The stability of the key intermediate in Route B allows for more flexible processing and purification schedules.
Atom Economy ModerateGoodN-alkylation reactions generally have better atom economy than multi-step processes involving oxidation and reduction of protecting groups or activating groups.

In-Depth Discussion and Recommendation

Route A (Reductive Amination) offers a convergent approach that can be advantageous in certain scenarios, particularly if a diverse range of substituted piperidines are to be coupled with the same phenylethyl core. The main challenge of this route lies in the synthesis and stability of the 2-(3-nitrophenyl)acetaldehyde intermediate. Aldehydes of this type can be prone to self-condensation or oxidation, potentially lowering the overall yield. The Swern oxidation, while effective, requires cryogenic temperatures and careful control of reagents, which can be challenging to implement on a large scale.

Route B (N-Alkylation) presents a more robust and often higher-yielding linear sequence. The key intermediate, 1-(2-bromoethyl)-3-nitrobenzene, is generally a stable and purifiable compound. The subsequent N-alkylation reaction is a well-established and reliable transformation that typically proceeds with high efficiency. This makes Route B more amenable to scale-up and process optimization. While PBr₃ is a hazardous reagent, its handling is standard practice in process chemistry.

For the reliable and scalable synthesis of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, Route B (N-Alkylation) is generally the recommended pathway. Its advantages in terms of yield, robustness of intermediates, and scalability outweigh the potential benefits of the convergent strategy offered by Route A. While Route A remains a viable option, particularly for library synthesis or small-scale preparations, Route B provides a more direct and efficient path for producing larger quantities of the target molecule with greater process control. The final catalytic hydrogenation step is a highly efficient and clean transformation common to both routes.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion]. Available at: [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Org. Synth. 2020, 97, 96-124. Available at: [Link]

  • National Center for Biotechnology Information. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. Available at: [Link]

  • McKerrall, S. J., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline. The procedures outlined are derived from an analysis of the compound's structural components—an aromatic aniline and a substituted piperidine ring—and are designed to ensure the highest level of safety and experimental integrity.

Hazard Analysis: A Tale of Two Moieties

To understand the risks associated with 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, we must dissect its structure. The molecule is a composite of two distinct chemical classes, and its hazard profile is a reflection of their combined properties.

  • The Aniline Core: Aromatic amines, like aniline, are a well-documented class of compounds with significant health risks.[1][2] They are readily absorbed through the skin and can be toxic upon ingestion, inhalation, or dermal contact.[3][4] Long-term exposure to certain aromatic amines is associated with an increased risk of cancer, and many are suspected mutagens.[2][5] Therefore, treating this compound with the caution required for a toxic and potentially carcinogenic substance is paramount.

  • The Piperidine Functionality: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[6][7] They are also typically flammable and toxic if inhaled or absorbed through the skin.[7][8]

Given these constituent parts, 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline should be handled as a hazardous substance that is likely corrosive, toxic by multiple routes of exposure, and a potential long-term health hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any direct contact.[9][10]

Protection Type Specification Rationale
Eye and Face Chemical splash goggles with side shields, and a full-face shield.[11][12]Protects against splashes, which can cause severe eye damage or blindness. The face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[12][13]Prevents skin contact and absorption, a primary route of exposure for aromatic amines.[3] Always inspect gloves for tears or holes before use and remove them correctly to avoid contaminating your skin.[11]
Body Protection A flame-resistant laboratory coat and a chemical-resistant apron.[10]Protects personal clothing from contamination and provides a barrier against spills and splashes.
Respiratory A NIOSH-approved respirator with organic vapor cartridges.Required when handling the compound outside of a certified chemical fume hood, when aerosolization is possible, or when dealing with a spill.[12]

Operational Plan: From Vial to Reaction

Adherence to a strict, methodical workflow is critical for minimizing exposure risk.[14] The following protocol should be considered a standard operating procedure.

Engineering Controls: A Controlled Environment
  • Chemical Fume Hood: All manipulations of 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[9][13] This is the most critical engineering control for preventing inhalation exposure.

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and unobstructed.[7][10] All personnel must be aware of their locations and trained in their use.[14]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is donned correctly.[15] Clearly label all glassware and containers.[14]

  • Weighing: If the compound is a solid, handle it carefully to avoid creating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe.

  • Transfer: When transferring the chemical, use a secondary container (like a beaker or tray) to catch any potential spills.[13]

  • In-Use: Keep all containers sealed when not in immediate use. During reactions, ensure the apparatus is secure and properly ventilated within the fume hood.

  • Post-Handling: After completing the work, decontaminate the work area thoroughly. Remove PPE carefully, avoiding self-contamination, and wash hands with soap and water immediately.[10][11]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare & Label Glassware prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Quench Reaction (if needed) handle3->clean1 Experiment Complete clean2 Segregate Hazardous Waste clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 clean4 Remove PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Safe Handling Workflow Diagram.

Emergency Response Protocols

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.[9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Small Spill (in fume hood): Use an absorbent material (e.g., vermiculite or sand) to contain the spill. Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.

  • Large Spill: Evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

Improper disposal of amines can cause significant environmental harm.[3][16] A rigorous disposal plan is a regulatory and ethical requirement.

  • Waste Segregation: All materials contaminated with 3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline, including excess reagent, contaminated solvents, pipette tips, gloves, and absorbent materials, must be treated as hazardous waste.[16]

  • Containerization: Use a dedicated, clearly labeled, and sealed container for this waste stream. The container must be made of a compatible material (e.g., high-density polyethylene).[16] Never mix amine waste with incompatible chemicals like acids or strong oxidizing agents.[13]

  • Disposal: Do not pour this chemical or its waste down the drain.[10] All waste must be disposed of through your institution's licensed hazardous waste management program. Maintain records of waste disposal as required by regulations.[16]

G cluster_segregation Step 1: Segregation cluster_container Step 2: Container Management cluster_disposal Step 3: Final Disposal start Waste Generated (Solid or Liquid) segregate Place in Dedicated Hazardous Waste Container start->segregate label_node Label Container: 'Hazardous Amine Waste' & List Contents segregate->label_node seal Keep Container Tightly Sealed label_node->seal store Store in Ventilated Secondary Containment seal->store disposal Arrange Pickup by Institutional Hazardous Waste Team store->disposal

Caption: Chemical Waste Disposal Workflow.

By integrating these safety measures into your daily laboratory practice, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Actylis Lab Solutions. (n.d.).
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • ACS Publications. (n.d.).
  • Carl ROTH. (2025, March 31).
  • ACS Publications. (2023, November 9).
  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Chemos GmbH & Co.KG. (n.d.).
  • Penta chemicals. (2024, May 7).
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-(Piperidin-1-ylmethyl)aniline.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - 4-(4-Methyl-1-piperazinyl)aniline.
  • Aldrich. (2024, March 7).
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 3-(Piperidin-1-ylmethyl)aniline.
  • Sigma-Aldrich. (2024, September 6).
  • Thermo Fisher Scientific. (2010, November 26).
  • Carl ROTH. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.